Product packaging for Letaxaban(Cat. No.:CAS No. 870262-90-1)

Letaxaban

Cat. No.: B1684503
CAS No.: 870262-90-1
M. Wt: 480.0 g/mol
InChI Key: GEHAEMCVKDPMKO-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Letaxaban has been used in trials studying the treatment and prevention of Venous Thromboembolism and Acute Coronary Syndrome.
This compound is an orally active, tetrahydropyrimidin-2(1H)-one derivative and inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. This compound does not affect bleeding time.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26ClN3O5S B1684503 Letaxaban CAS No. 870262-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHAEMCVKDPMKO-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870262-90-1
Record name Letaxaban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870262901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Letaxaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11984
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LETAXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3WB03966W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Letaxaban (TAK-442): A Preclinical Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Letaxaban, also known as TAK-442, is an orally active, selective, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Developed by Takeda, this compound was investigated for the treatment and prevention of thromboembolic disorders and acute coronary syndromes.[3][4] Although its clinical development was discontinued, the preclinical data generated for this compound provides valuable insights into the pharmacokinetic (PK) and pharmacodynamic (PD) properties of direct FXa inhibitors. This technical guide summarizes the key preclinical findings for this compound, presenting quantitative data in structured tables, detailing available experimental methodologies, and visualizing core concepts through diagrams.

Pharmacodynamics

This compound demonstrates potent and selective inhibition of Factor Xa. In vitro studies have quantified its inhibitory activity and selectivity against other serine proteases. Preclinical in vivo models have confirmed its antithrombotic efficacy.

In Vitro Activity

This compound exhibits high affinity for human FXa with a Ki of 1.8 nM.[5] Its inhibitory potency has also been assessed in plasma from different species.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpeciesValueReference(s)
IC50 (endogenous FXa)Human53 nM[2]
IC50 (endogenous FXa)Rat32 nM[2]
Ki (human FXa)Human1.8 nM[5]
Doubling FXa-induced clotting timeHuman Plasma0.19 µM[5]
Doubling Prothrombin Time (PT)Human Plasma0.55 µM[5]
Doubling aPTTHuman Plasma0.59 µM[5]

This compound demonstrates significant selectivity for FXa over other serine proteases involved in coagulation and fibrinolysis.[1]

Table 2: Selectivity Profile of this compound (IC50 values)

ProteaseIC50 (nM)Reference(s)
Factor Xa2.2[1]
Thrombin1200[1]
Factor IXa4500[1]
t-PA44000[1]
Trypsin>60000[1]
In Vivo Efficacy

The antithrombotic effect of this compound has been evaluated in a rabbit model of arteriovenous shunt thrombosis. The compound demonstrated a dose-dependent reduction in thrombus formation.

Table 3: In Vivo Antithrombotic Efficacy of this compound in Rabbits

ParameterValueReference(s)
ID50 (Thrombosis Prevention)41 mcg/kg[1]

Pharmacokinetics

Pharmacokinetic studies in monkeys have characterized the absorption, distribution, and clearance of this compound. The compound exhibits good oral bioavailability.[1]

Table 4: Pharmacokinetic Parameters of this compound in Monkeys

ParameterRouteDoseValueReference(s)
Volume of Distribution (Vdss)Intravenous0.1 mg/kg579 mL/kg[1]
Clearance (CL)Intravenous0.1 mg/kg708 mL/h/kg[1]
AUCOral1 mg/kg760 ng.h/mL[1]
Mean Residence Time (MRT)Oral1 mg/kg6.96 h[1]
Oral Bioavailability (F)--52.5%[1]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not extensively published. However, based on the available information and general knowledge of similar compound testing, the following methodologies are described.

In Vitro Factor Xa Inhibition Assay

The inhibitory activity of this compound against Factor Xa was likely determined using a chromogenic substrate-based assay.

  • Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of FXa on a specific chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity.[6][7]

  • General Procedure:

    • Purified human Factor Xa is incubated with varying concentrations of this compound.

    • A chromogenic substrate for FXa is added to the mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the absorbance of the solution is measured using a spectrophotometer at a wavelength specific to the chromophore released.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Note: The specific buffer compositions, enzyme and substrate concentrations, and incubation times used for the this compound assays are not detailed in the available literature.

In Vivo Thrombosis Model (Rabbit Arteriovenous Shunt)

The antithrombotic efficacy of this compound was evaluated in a rabbit model of arteriovenous (AV) shunt thrombosis.[1]

  • Animal Model: Male Japanese White rabbits were used.[1]

  • Procedure:

    • An extracorporeal AV shunt is created by cannulating an artery and a vein.

    • A thrombogenic stimulus, such as a silk thread or a tissue factor-coated surface, is placed within the shunt to induce thrombus formation.

    • This compound or vehicle is administered to the animals, typically via intravenous bolus followed by a continuous infusion.

    • After a set period, the shunt is removed, and the formed thrombus is excised and weighed.

    • The dose-response relationship is determined to calculate the ID50, the dose required to inhibit thrombus formation by 50%.

  • Note: Specifics regarding the anesthetic regimen, the exact nature of the thrombogenic stimulus, and the duration of the experiment for the this compound study are not explicitly stated in the provided references.

Pharmacokinetic Study in Monkeys

The pharmacokinetic profile of this compound was determined in monkeys.[1]

  • Animal Model: The specific species of monkey (e.g., Cynomolgus, Rhesus) is not specified in the abstract.

  • Procedure:

    • Intravenous Administration: A single dose of this compound (0.1 mg/kg) was administered intravenously. Blood samples were collected at various time points post-dose.

    • Oral Administration: A single oral dose of this compound (1 mg/kg) was administered. Blood samples were collected at multiple time points.

    • Sample Analysis: Plasma concentrations of this compound were determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Pharmacokinetic parameters such as Vdss, CL, AUC, and MRT were calculated using non-compartmental analysis of the plasma concentration-time data. Oral bioavailability was calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.

  • Note: Details on the monkey strain, age, weight, fasting conditions, blood collection schedule, and the specifics of the bioanalytical method are not available in the public domain.

Visualizations

Signaling Pathway: Coagulation Cascade and this compound's Mechanism of Action

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X Factor X IXa->X TF Tissue Factor VIIa VIIa TF->VIIa activates VII VII VII->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot This compound This compound (TAK-442) This compound->Xa

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental Workflow: In Vivo Thrombosis Model

Thrombosis_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Model Rabbit Model Anesthesia Anesthesia Animal_Model->Anesthesia AV_Shunt Create Arteriovenous Shunt Anesthesia->AV_Shunt Thrombogenic_Stimulus Insert Thrombogenic Stimulus AV_Shunt->Thrombogenic_Stimulus Drug_Admin Administer this compound or Vehicle Thrombogenic_Stimulus->Drug_Admin Thrombus_Removal Remove Shunt and Excise Thrombus Drug_Admin->Thrombus_Removal After defined time Thrombus_Weighing Weigh Thrombus Thrombus_Removal->Thrombus_Weighing Data_Analysis Calculate % Inhibition and ID50 Thrombus_Weighing->Data_Analysis

Caption: General workflow for the in vivo rabbit arteriovenous shunt thrombosis model.

References

In Vitro Characterization of Letaxaban's Inhibitory Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Letaxaban (TAK-442), a potent and selective direct inhibitor of Factor Xa (FXa). The document details its inhibitory activity, selectivity profile, and effects on coagulation parameters, presenting quantitative data in structured tables, outlining experimental methodologies, and illustrating key concepts through diagrams.

Core Inhibitory Activity of this compound

This compound is an orally active, small molecule that directly, selectively, and reversibly inhibits Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action involves binding to the active site of FXa, thereby blocking its ability to convert prothrombin to thrombin and ultimately preventing fibrin clot formation.

Enzyme Inhibition Kinetics

The potency of this compound against human Factor Xa has been determined through enzyme kinetic studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify its inhibitory power.

ParameterValueReference
Ki (human Factor Xa) 1.8 nM[1][3]
IC50 (human Factor Xa) 2.2 nM[4]
Selectivity Profile

A crucial aspect of a targeted inhibitor is its selectivity for the intended target over other related enzymes. This compound demonstrates high selectivity for Factor Xa over other serine proteases involved in coagulation and fibrinolysis.

EnzymeIC50 (nM)Selectivity vs. FXa (approx. fold)Reference
Factor Xa 2.2-[4]
Thrombin 1200>545[4]
Factor IXa 4500>2045[4]
Tissue Plasminogen Activator (t-PA) 44000>20000[4]
Trypsin >60000>27272[4]

Note: Selectivity is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for Factor Xa.

Effects on In Vitro Coagulation

The anticoagulant activity of this compound is further characterized by its effects on plasma-based coagulation assays, which measure the time to clot formation through different pathways of the coagulation cascade.

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

This compound prolongs both PT and aPTT in a concentration-dependent manner, reflecting its inhibition of the common pathway of coagulation. The concentration required to double the clotting time is a standard measure of its anticoagulant effect in vitro.

AssayConcentration to Double Clotting Time (µM) in Human PlasmaReference
FXa-induced Clotting Time 0.19[1][3]
Prothrombin Time (PT) 0.55[1][3]
Activated Partial Thromboplastin Time (aPTT) 0.59[1][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Enzyme Inhibition Assay (Determination of Ki and IC50)

Objective: To determine the inhibitory potency and selectivity of this compound against Factor Xa and other serine proteases.

Materials:

  • Purified human Factor Xa and other serine proteases (thrombin, Factor IXa, t-PA, trypsin).

  • Chromogenic substrate specific for each protease.

  • This compound (TAK-442) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength).

  • Microplate reader.

Procedure:

  • A solution of the target enzyme (e.g., Factor Xa) is prepared in the assay buffer.

  • Varying concentrations of this compound are pre-incubated with the enzyme for a defined period to allow for binding equilibrium.

  • The enzymatic reaction is initiated by the addition of the specific chromogenic substrate.

  • The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a microplate reader.

  • The initial reaction velocities are calculated for each inhibitor concentration.

  • For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve.

  • For Ki determination, reaction rates are measured at different substrate and inhibitor concentrations, and the data are analyzed using appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition).

In Vitro Coagulation Assays (PT and aPTT)

Objective: To assess the anticoagulant effect of this compound in human plasma.

Materials:

  • Pooled normal human plasma (citrated).

  • This compound (TAK-442) at various concentrations.

  • PT reagent (containing tissue factor and phospholipids).

  • aPTT reagent (containing a contact activator and phospholipids).

  • Calcium chloride solution.

  • Coagulometer.

Procedure:

  • Pooled normal human plasma is spiked with various concentrations of this compound or vehicle control.

  • For PT: The plasma sample is incubated at 37°C. The PT reagent is added, and the time to clot formation is measured by the coagulometer after the addition of calcium chloride.

  • For aPTT: The plasma sample is incubated at 37°C with the aPTT reagent. After a specific incubation period, calcium chloride is added, and the time to clot formation is measured by the coagulometer.

  • The clotting times are recorded for each this compound concentration.

  • The concentration of this compound required to double the baseline clotting time is determined from the dose-response curve.

Visualizations

Signaling Pathway: Coagulation Cascade and this compound's Mechanism of Action

Coagulation_Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway Extrinsic->FX Activates FXa Factor Xa FX->FXa Activation Thrombin Thrombin FXa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen This compound This compound This compound->FXa Inhibits

Caption: Mechanism of Action of this compound in the Coagulation Cascade.

Experimental Workflow: In Vitro Characterization of this compound

Experimental_Workflow Start Start: Characterization of Novel FXa Inhibitor EnzymeAssay Enzyme Inhibition Assays Start->EnzymeAssay CoagulationAssay In Vitro Coagulation Assays Start->CoagulationAssay Ki_IC50 Determine Ki and IC50 for FXa EnzymeAssay->Ki_IC50 Selectivity Assess Selectivity vs. Other Proteases EnzymeAssay->Selectivity DataAnalysis Data Analysis and Interpretation Ki_IC50->DataAnalysis Selectivity->DataAnalysis PT_Assay Prothrombin Time (PT) Assay CoagulationAssay->PT_Assay aPTT_Assay Activated Partial Thromboplastin Time (aPTT) Assay CoagulationAssay->aPTT_Assay PT_Assay->DataAnalysis aPTT_Assay->DataAnalysis

References

Letaxaban's Interaction with Protease-Activated Receptor 1 (PAR1): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letaxaban (TAK-442) is a direct inhibitor of coagulation Factor Xa (FXa). While its primary mechanism of action is the potent and selective inhibition of FXa, downstream effects on protease-activated receptor 1 (PAR1) signaling have been observed. This technical guide provides a comprehensive overview of the indirect interaction between this compound and PAR1. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows. The information is intended to support further research and drug development efforts in the fields of anticoagulation and inflammation.

Introduction

Protease-activated receptor 1 (PAR1), a G-protein coupled receptor, is a key mediator of thrombin-induced cellular responses, including platelet aggregation and endothelial cell activation. Thrombin, the primary physiological activator of PAR1, is generated from prothrombin by Factor Xa (FXa). This compound, as a direct FXa inhibitor, curtails the generation of thrombin, thereby indirectly attenuating PAR1 signaling.[1] Recent studies have indicated that this compound's therapeutic effects may extend beyond anticoagulation to include anti-inflammatory properties, mediated in part through the modulation of PAR1 signaling pathways in endothelial cells.[2][3] This guide will delve into the specifics of this indirect interaction.

Quantitative Data

The interaction of this compound with PAR1 is characterized by its potent inhibition of FXa, which subsequently reduces PAR1 activation. Direct binding of this compound to PAR1 has not been reported. The following tables summarize the key quantitative data available.

Table 1: this compound Inhibitory Activity

TargetParameterValueReference
Factor Xa (free)IC502.3 nM[4]
Factor Xa (clot-bound)IC508.2 nM[4]

Table 2: Effect of this compound on PAR1-Mediated Cellular Responses

Cell TypeAgonistResponse MeasuredThis compound (TAK-442) ConcentrationInhibitionReference
Human Umbilical Vein Endothelial Cells (HUVECs)FXaMCP-1 Production1 µMSignificant[2][3]
Human Umbilical Vein Endothelial Cells (HUVECs)ThrombinMCP-1 Production1 µMNot Significant[2][3]
hPAR1/CHO-K1 cellsFXa (0.03 U/mL)Intracellular Ca2+ Mobilization1 µM~80%[2]
hPAR1/CHO-K1 cellsThrombin (0.003 U/mL)Intracellular Ca2+ Mobilization1 µM~20%[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and PAR1 signaling.

Factor Xa Inhibition Assay

This protocol determines the in vitro potency of this compound to inhibit human Factor Xa.

  • Materials:

    • Human Factor Xa

    • Chromogenic substrate for FXa (e.g., S-2222)

    • Tris-HCl buffer (pH 7.4)

    • This compound (TAK-442)

    • Microplate reader

  • Procedure:

    • Prepare a solution of human Factor Xa in Tris-HCl buffer.

    • Prepare serial dilutions of this compound in the same buffer.

    • In a 96-well microplate, add the FXa solution to wells containing either this compound dilutions or vehicle control.

    • Incubate for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic FXa substrate.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

    • Calculate the rate of substrate cleavage for each this compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Endothelial Cell Culture and MCP-1 Production Assay

This protocol assesses the effect of this compound on agonist-induced Monocyte Chemoattractant Protein-1 (MCP-1) production in human endothelial cells.

  • Cell Culture:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium supplemented with appropriate growth factors and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C and 5% CO2.

    • For experiments, cells are seeded in multi-well plates and grown to confluence.

  • MCP-1 Production Assay:

    • Prior to the experiment, the cell culture medium is replaced with a serum-free medium for a period of starvation (e.g., 4-6 hours).

    • Cells are pre-incubated with various concentrations of this compound (TAK-442) or vehicle control for a defined period (e.g., 30 minutes).

    • Following pre-incubation, cells are stimulated with either Factor Xa or thrombin at predetermined concentrations.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of MCP-1 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Results are expressed as the percentage of MCP-1 production relative to the agonist-only control.

Intracellular Calcium Mobilization Assay

This protocol measures the effect of this compound on PAR1-mediated intracellular calcium release in a recombinant cell line.

  • Cell Line:

    • Chinese Hamster Ovary (CHO-K1) cells stably transfected with human PAR1 (hPAR1/CHO-K1) are used.

    • Cells are maintained in a suitable culture medium containing a selection agent to ensure continued expression of the receptor.

  • Calcium Mobilization Assay:

    • hPAR1/CHO-K1 cells are seeded into black-walled, clear-bottom 96-well microplates and allowed to attach overnight.

    • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 1 hour) at 37°C.

    • After loading, the cells are washed with the buffer to remove excess dye.

    • The microplate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement and automated liquid handling.

    • A baseline fluorescence reading is established.

    • This compound (TAK-442) or vehicle control is added to the wells, and the fluorescence is monitored for a short period to ensure no direct effect on baseline calcium levels.

    • The cells are then stimulated by the addition of either Factor Xa, thrombin, or a direct PAR1 agonist peptide (e.g., SFLLRN-NH2).

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is recorded over time.

    • The peak fluorescence response is used to quantify the level of receptor activation.

    • The inhibitory effect of this compound is calculated as the percentage reduction in the peak response compared to the agonist-only control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

PAR1_Signaling_Pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Cleavage by FXa PAR1 PAR1 Thrombin->PAR1 Activates FXa Factor Xa FXa->Thrombin Activates This compound This compound This compound->FXa Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto NFkB NF-κB PKC->NFkB Activates MCP1_gene MCP-1 Gene NFkB->MCP1_gene Induces Transcription MCP1 MCP-1 Protein MCP1_gene->MCP1 Translation

Figure 1: this compound's indirect effect on the PAR1 signaling pathway leading to MCP-1 production.

MCP1_ELISA_Workflow start Start culture Culture HUVECs to confluence start->culture starve Serum starve cells culture->starve preincubate Pre-incubate with this compound or vehicle starve->preincubate stimulate Stimulate with FXa or Thrombin preincubate->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect elisa Perform MCP-1 ELISA collect->elisa analyze Analyze results elisa->analyze end End analyze->end

Figure 2: Experimental workflow for the MCP-1 production assay.

Calcium_Mobilization_Workflow start Start seed_cells Seed hPAR1/CHO-K1 cells in 96-well plate start->seed_cells load_dye Load cells with calcium-sensitive dye seed_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells place_in_reader Place plate in fluorescence reader wash_cells->place_in_reader baseline Establish baseline fluorescence place_in_reader->baseline add_this compound Add this compound or vehicle baseline->add_this compound add_agonist Add FXa, Thrombin, or PAR1 agonist add_this compound->add_agonist record_fluorescence Record fluorescence change over time add_agonist->record_fluorescence analyze Analyze peak response record_fluorescence->analyze end End analyze->end

References

Letaxaban (TAK-442): A Technical Guide for Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letaxaban (TAK-442) is a potent, orally bioavailable, and selective direct inhibitor of Factor Xa (FXa) that was under development for the prevention and treatment of thromboembolic disorders. As a key enzyme in the coagulation cascade, FXa represents a critical target for anticoagulant therapy. This compound demonstrated high affinity and selectivity for FXa, leading to effective inhibition of thrombin generation and thrombus formation in preclinical models. Clinical development, however, was discontinued. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and clinical trial findings. Detailed experimental protocols for key assays and a depiction of its interaction with the Protease-Activated Receptor 1 (PAR-1) signaling pathway are also presented to facilitate further research and understanding of this compound and the broader class of FXa inhibitors.

Mechanism of Action

This compound is a direct, competitive inhibitor of Factor Xa, a serine protease that plays a pivotal role in the blood coagulation cascade. By binding to the active site of both free and prothrombinase-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin. This inhibition of thrombin generation is the central mechanism through which this compound exerts its anticoagulant effect.

Beyond its primary anticoagulant activity, this compound has been shown to possess anti-inflammatory properties. This is attributed to its ability to modulate Protease-Activated Receptor 1 (PAR-1) signaling, a pathway implicated in the crosstalk between coagulation and inflammation.

Signaling Pathway

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of this compound.

coagulation_cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Thrombin FXa Factor Xa This compound This compound (TAK-442) This compound->FXa PAR1_signaling FXa_ext Factor Xa PAR1 PAR-1 FXa_ext->PAR1 Activates G_protein G-protein Coupling PAR1->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammatory Response Ca_release->Inflammation PKC->Inflammation This compound This compound This compound->FXa_ext Inhibits chromogenic_assay start Start plasma Plasma Sample (containing this compound) start->plasma reagent1 Add excess Factor Xa plasma->reagent1 incubation1 Incubate (e.g., 37°C, 2 min) reagent1->incubation1 reagent2 Add Chromogenic Substrate incubation1->reagent2 incubation2 Incubate (e.g., 37°C, 5 min) reagent2->incubation2 read Measure Absorbance (405 nm) incubation2->read calculate Calculate this compound Concentration (vs. Standard Curve) read->calculate end End calculate->end rabbit_thrombosis_model start Start anesthesia Anesthetize Rabbit start->anesthesia surgery Surgical Exposure of Jugular Vein anesthesia->surgery stasis Induce Venous Stasis (Ligation) surgery->stasis thromboplastin Inject Thromboplastin stasis->thromboplastin drug_admin Administer this compound (or Vehicle) thromboplastin->drug_admin incubation Incubation Period (e.g., 30 min) drug_admin->incubation thrombus_harvest Harvest Vein Segment and Isolate Thrombus incubation->thrombus_harvest thrombus_weigh Weigh the Thrombus thrombus_harvest->thrombus_weigh end End thrombus_weigh->end

The Anti-Inflammatory Properties of Letaxaban: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Letaxaban (TAK-442) is a potent, orally bioavailable, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Beyond its well-established anticoagulant effects, emerging preclinical evidence suggests that this compound possesses significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols are provided to facilitate further research in this promising area. The primary mechanism underlying this compound's anti-inflammatory effects involves the inhibition of FXa-mediated activation of Protease-Activated Receptor 1 (PAR-1), a key signaling pathway implicated in inflammatory responses in vascular endothelial cells. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding therapeutic potential of Factor Xa inhibitors beyond anticoagulation.

Introduction: The Intersection of Coagulation and Inflammation

The coagulation and inflammatory cascades are intricately linked, with significant crosstalk between the two systems. Activated coagulation factors, including Factor Xa (FXa), can directly induce pro-inflammatory responses in various cell types.[1] FXa has been shown to upregulate the expression of adhesion molecules and pro-inflammatory cytokines, contributing to the pathogenesis of various inflammatory and cardiovascular diseases.

Direct oral anticoagulants (DOACs) that target FXa, such as rivaroxaban and apixaban, have demonstrated anti-inflammatory effects in both preclinical and clinical settings.[2][3] These effects are attributed to the inhibition of FXa's pro-inflammatory signaling, which is often independent of its role in coagulation. This compound, as a member of this class, is emerging as a compound of interest for its potential dual anticoagulant and anti-inflammatory activities.[4]

Mechanism of Action: this compound's Role in Attenuating FXa-Induced Inflammation

The primary anti-inflammatory mechanism of this compound is its direct and selective inhibition of FXa.[5] By binding to the active site of FXa, this compound prevents it from activating downstream targets, including prothrombin and, importantly for inflammation, Protease-Activated Receptor 1 (PAR-1).[4][6]

The FXa-PAR-1 Signaling Pathway

PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. FXa can directly cleave and activate PAR-1 on endothelial cells, initiating a signaling cascade that results in the production of various pro-inflammatory mediators, including Monocyte Chemoattractant Protein-1 (MCP-1). MCP-1 is a potent chemokine that plays a crucial role in the recruitment of monocytes to sites of inflammation.

This compound's inhibition of FXa blocks this activation of PAR-1, thereby attenuating the downstream inflammatory signaling.

FXa_PAR1_Signaling_Pathway This compound This compound (TAK-442) FXa Factor Xa (FXa) This compound->FXa PAR1 Protease-Activated Receptor 1 (PAR-1) FXa->PAR1 Activates Signaling Downstream Signaling PAR1->Signaling MCP1 MCP-1 Production Signaling->MCP1 Inflammation Inflammation MCP1->Inflammation

Figure 1: this compound's inhibition of the FXa-PAR-1 signaling pathway.

Quantitative Data: In Vitro Efficacy of this compound

A key preclinical study by Shinozawa et al. provides quantitative data on the anti-inflammatory effects of this compound. The study investigated the inhibition of FXa-induced MCP-1 production in Human Umbilical Vein Endothelial Cells (HUVECs).

Compound Concentration Inhibition of FXa-induced MCP-1 Production (%) Reference
This compound (TAK-442)1 µMSignificant Reduction[6]
This compound (TAK-442)>1 µMConcentration-dependent Inhibition[6]
Vorapaxar (PAR-1 Antagonist)0.1 µMComplete Inhibition[6]

Table 1: Summary of quantitative data on the inhibition of FXa-induced MCP-1 production.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties, based on the work of Shinozawa et al.

Cell Culture and Stimulation
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

  • Seeding: HUVECs are seeded into 24-well plates and grown to confluence.

  • Starvation: Prior to stimulation, cells are washed with phosphate-buffered saline (PBS) and incubated in serum-free medium for 4 hours.

  • Inhibitor Pre-incubation: this compound (TAK-442) or other inhibitors (e.g., Vorapaxar) are added to the cells at various concentrations and pre-incubated for 30 minutes.

  • Stimulation: Factor Xa (e.g., at a concentration of 10 nM) is added to the wells to induce an inflammatory response.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere of 5% CO2.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and stored at -80°C for subsequent analysis.

MCP-1 Quantification (ELISA)
  • Assay: The concentration of MCP-1 in the collected cell culture supernatants is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Procedure: Briefly, standards and samples are added to a microplate pre-coated with a monoclonal antibody specific for human MCP-1. After washing, a biotinylated antibody specific for MCP-1 is added. Following another wash, streptavidin-horseradish peroxidase conjugate is added. A substrate solution is then added, and the color development is stopped.

  • Measurement: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: The concentration of MCP-1 in the samples is calculated by comparing the optical density of the samples to the standard curve.

Experimental_Workflow Start Start: HUVEC Culture Preincubation Pre-incubation with This compound Start->Preincubation Stimulation Stimulation with Factor Xa Preincubation->Stimulation Incubation Incubation (24 hours) Stimulation->Incubation Collection Supernatant Collection Incubation->Collection ELISA MCP-1 Measurement (ELISA) Collection->ELISA Analysis Data Analysis ELISA->Analysis

Figure 2: Experimental workflow for assessing this compound's effect on MCP-1.

Calcium Mobilization Assay
  • Cell Line: Chinese Hamster Ovary (CHO) cells overexpressing PAR-1 are used.

  • Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Inhibitor Pre-incubation: this compound or other inhibitors are added to the cells.

  • Stimulation: The cells are stimulated with FXa.

  • Measurement: Changes in intracellular calcium concentration are measured using a fluorescence imaging system. An increase in fluorescence intensity indicates calcium mobilization.

Discussion and Future Directions

The available preclinical data strongly support the hypothesis that this compound possesses anti-inflammatory properties mediated through the inhibition of the FXa-PAR-1 signaling pathway.[4][6] This dual mechanism of action, combining anticoagulation with anti-inflammation, positions this compound as a potentially valuable therapeutic agent for thrombo-inflammatory disorders.

Further research is warranted to fully elucidate the anti-inflammatory profile of this compound. Future studies should investigate:

  • The effect of this compound on a broader range of inflammatory markers and cell types.

  • The in vivo efficacy of this compound in animal models of inflammatory diseases.

  • The potential for synergistic effects when combined with other anti-inflammatory agents.

  • The translation of these preclinical findings into the clinical setting. While clinical trials of this compound have primarily focused on its anticoagulant efficacy and safety in acute coronary syndrome, future clinical investigations could explore its impact on inflammatory biomarkers.[7][8]

Conclusion

This compound is a direct FXa inhibitor with demonstrated anti-inflammatory effects in preclinical models. Its ability to inhibit FXa-induced MCP-1 production in endothelial cells by blocking the PAR-1 signaling pathway highlights its potential as a therapeutic agent with a dual mechanism of action. The detailed experimental protocols provided in this guide are intended to facilitate further research into the anti-inflammatory properties of this compound and other Factor Xa inhibitors, ultimately paving the way for novel treatment strategies for a range of thrombo-inflammatory conditions.

References

Methodological & Application

Letaxaban (TAK-442): In Vitro Assay Protocols for Factor Xa Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Letaxaban, also known as TAK-442, is a potent, selective, and orally active direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By directly binding to the active site of FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[2][3] Its mechanism of action makes it a subject of interest for the development of anticoagulant therapies.[4]

This document provides detailed protocols for two common in vitro assays used to characterize the inhibitory activity of this compound on Factor Xa: a fluorometric assay and a chromogenic assay. These assays are fundamental for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Mechanism of Action: Direct FXa Inhibition

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways.[5] It is responsible for the proteolytic cleavage of prothrombin to generate thrombin, the final enzyme in the cascade that converts fibrinogen to fibrin.

This compound is a direct competitive inhibitor of Factor Xa.[1] Unlike indirect inhibitors such as heparin, which require a cofactor like antithrombin, this compound binds directly to the active site of both free FXa and FXa complexed within the prothrombinase complex. This direct inhibition prevents the downstream amplification of the coagulation cascade, leading to a potent anticoagulant effect.

Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Activates Fibrinogen Fibrinogen Fibrinogen->Fibrin FXa Factor Xa FXa->Thrombin Activates This compound This compound This compound->FXa Inhibits

This compound's mechanism of action in the coagulation cascade.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against Factor Xa and its selectivity over other related serine proteases.

ParameterValueEnzyme/SystemReference
Ki 1.8 nMHuman Factor Xa[5]
IC50 2.2 nMFactor Xa[1]
IC50 1200 nMThrombin[1]
IC50 4500 nMFactor IXa[1]
IC50 44000 nMt-PA[1]
IC50 >60000 nMTrypsin[1]
IC50 0.34 µMFXa-induced MCP-1 Production in HUVECs[6]

Experimental Protocols

Fluorometric Assay for FXa Inhibition

This protocol is adapted from commercially available Factor Xa inhibitor screening kits and provides a high-throughput method for determining the potency of inhibitors.

Principle:

The assay utilizes a synthetic fluorogenic substrate that is specifically cleaved by Factor Xa to release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). In the presence of an inhibitor like this compound, the enzymatic activity of FXa is reduced, leading to a decrease in the fluorescence signal. The degree of inhibition is proportional to the concentration of the inhibitor.

Materials:

  • Human Factor Xa (active enzyme)

  • Fluorogenic FXa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)

  • This compound (or other test compounds)

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~450 nm)

  • Positive control inhibitor (optional, e.g., a known FXa inhibitor)

Experimental Workflow:

A Prepare Reagents: FXa, Substrate, Buffer, this compound B Add FXa and this compound (or vehicle) to wells A->B C Incubate at Room Temperature (e.g., 10-15 minutes) B->C D Add FXa Substrate to initiate reaction C->D E Measure Fluorescence Kinetically (e.g., 30-60 min at 37°C) D->E F Calculate Rate of Reaction and Determine % Inhibition E->F

Workflow for the fluorometric FXa inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to the desired test concentrations in Assay Buffer.

    • Dilute the Factor Xa enzyme to the working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

    • Prepare the FXa substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 50 µL of the diluted Factor Xa solution to each well of the 96-well plate.

    • Add 10 µL of the serially diluted this compound solutions to the respective wells. For the control wells (100% activity), add 10 µL of Assay Buffer (with the same percentage of solvent as the compound dilutions).

    • If using a positive control, add 10 µL of the prepared positive control inhibitor solution to designated wells.

  • Incubation:

    • Mix the contents of the wells gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the FXa substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = ~350/450 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chromogenic Assay for FXa Inhibition

This protocol is based on the principle of measuring the color change resulting from the cleavage of a chromogenic substrate by Factor Xa.

Principle:

The chromogenic assay employs a synthetic substrate containing a p-nitroaniline (pNA) moiety. When cleaved by active Factor Xa, free pNA is released, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The presence of an inhibitor like this compound reduces the amount of free pNA generated, and the decrease in absorbance is proportional to the inhibitor concentration.

Materials:

  • Human Factor Xa (active enzyme)

  • Chromogenic FXa substrate (e.g., S-2222)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 5 mM CaCl2)

  • This compound (or other test compounds)

  • Stopping Reagent (e.g., 20% acetic acid)

  • 96-well clear microplate, flat bottom

  • Absorbance microplate reader

Experimental Workflow:

A Prepare Reagents: FXa, Substrate, Buffer, this compound B Add FXa and this compound (or vehicle) to wells A->B C Incubate at 37°C (e.g., 5-10 minutes) B->C D Add FXa Substrate to initiate reaction C->D E Incubate at 37°C (e.g., 5-15 minutes) D->E F Add Stopping Reagent to quench reaction E->F G Read Absorbance at 405 nm F->G H Calculate % Inhibition and Determine IC50 G->H

Workflow for the chromogenic FXa inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of this compound as described for the fluorometric assay.

    • Dilute Factor Xa to its working concentration in Assay Buffer.

    • Prepare the chromogenic substrate solution in Assay Buffer.

  • Assay Plate Setup:

    • Add 50 µL of the diluted Factor Xa solution to each well.

    • Add 25 µL of the serially diluted this compound solutions or control buffer to the appropriate wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Add 25 µL of the pre-warmed chromogenic substrate solution to each well to start the reaction.

    • Incubate the plate at 37°C for a fixed time (e.g., 5-15 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.

  • Reaction Termination:

    • Stop the reaction by adding 25 µL of the Stopping Reagent to each well.

  • Measurement:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing all reagents except the enzyme) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

References

Application Note: High-Throughput Cell-Based Assay for Determining Letaxaban Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letaxaban (TAK-442) is an orally active and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Accurate determination of its potency is essential for preclinical and clinical development, as well as for quality control in manufacturing. This application note provides a detailed protocol for a cell-free, chromogenic-based assay to determine the potency of this compound and other direct FXa inhibitors. The chromogenic anti-Xa assay is a reliable and reproducible method that offers high sensitivity and is amenable to a high-throughput format.

Principle of the Assay

The chromogenic anti-Xa assay is a functional, cell-free assay that measures the inhibitory activity of substances like this compound on Factor Xa. The principle of the assay involves a competitive reaction. In the assay, a known amount of Factor Xa is incubated with a plasma sample containing the inhibitor (this compound). The inhibitor binds to and inactivates a portion of the Factor Xa. Subsequently, a chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of Factor Xa and is coupled to a chromophore (like p-nitroaniline), is added. The residual, active Factor Xa cleaves the chromogenic substrate, releasing the chromophore, which results in a color change that can be measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample. By testing a range of this compound concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be calculated to quantify its potency.

Coagulation Cascade Signaling Pathway

The following diagram illustrates the central role of Factor Xa in the coagulation cascade.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa, Ca2+, PL Xa Xa X->Xa TF Tissue Factor VIIa VIIa TF->VIIa VII VII VII->VIIa VIIa->X TF, Ca2+ Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Va, Ca2+, PL Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot This compound This compound This compound->Xa Inhibition

Caption: Role of Factor Xa in the Coagulation Cascade.

Materials and Reagents

  • This compound (TAK-442)

  • Human Factor Xa (purified)

  • Chromogenic Factor Xa substrate (e.g., S-2765 or similar)

  • Tris-buffered saline (TBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Calibrated pipettes and sterile, disposable tips

  • Normal human plasma (pooled, citrated)

  • Other Factor Xa inhibitors for comparison (e.g., Apixaban, Rivaroxaban) - optional

  • DMSO (for dissolving compounds)

Experimental Protocol

This protocol is designed for a 96-well plate format and can be scaled as needed.

1. Preparation of Reagents:

  • Assay Buffer: Prepare TBS containing 0.1% BSA.

  • Factor Xa Solution: Reconstitute purified human Factor Xa in Assay Buffer to a working concentration of 2 nM. The optimal concentration may need to be determined empirically.

  • Chromogenic Substrate Solution: Reconstitute the chromogenic substrate in purified water to a stock concentration of 2 mM, then dilute to a working concentration of 0.5 mM in Assay Buffer just before use.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 µM to 0.01 nM) for generating a dose-response curve. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

2. Assay Procedure:

  • Add 50 µL of Assay Buffer to all wells of the 96-well plate.

  • Add 10 µL of the serially diluted this compound solutions or vehicle control (Assay Buffer with the same final DMSO concentration) to the appropriate wells.

  • Add 20 µL of the Factor Xa solution to all wells.

  • Mix gently by tapping the plate and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to all wells.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 15 minutes) by adding 20 µL of 50% acetic acid and then read the absorbance at 405 nm.

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

Experimental Workflow A Prepare Reagents (Assay Buffer, FXa, Substrate, this compound dilutions) B Add Assay Buffer to 96-well plate A->B C Add this compound dilutions or Vehicle Control B->C D Add Factor Xa Solution C->D E Incubate at 37°C for 15 min D->E F Add Chromogenic Substrate E->F G Measure Absorbance at 405 nm (Kinetic or Endpoint) F->G H Data Analysis: Calculate IC50 G->H

Caption: Chromogenic Anti-Xa Assay Workflow.

Data Analysis

  • For kinetic data, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

  • For endpoint data, use the final absorbance values.

  • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀ sample - V₀ blank) / (V₀ control - V₀ blank)) Where:

    • V₀ sample is the reaction velocity in the presence of this compound.

    • V₀ control is the reaction velocity with the vehicle control.

    • V₀ blank is the reaction velocity in the absence of Factor Xa.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of Factor Xa activity.

Data Presentation

The potency of this compound against Factor Xa is summarized in the table below, along with data for other known Factor Xa inhibitors for comparison.

CompoundTargetIC50 (nM)Selectivity vs. Thrombin (Fold)
This compound (TAK-442) Factor Xa 2.2 [1]~545 [1]
ApixabanFactor Xa0.8>10,000
RivaroxabanFactor Xa0.7>10,000
EdoxabanFactor Xa2.3>10,000

Note: IC50 values for comparative compounds are approximate and can vary depending on assay conditions.

Conclusion

The chromogenic anti-Xa assay described in this application note provides a robust and sensitive method for determining the potency of this compound. This assay is crucial for the characterization of direct Factor Xa inhibitors in drug discovery and development, offering a reliable tool for researchers and scientists. The high selectivity of this compound for Factor Xa over other serine proteases, as demonstrated by the quantitative data, underscores its targeted mechanism of action.

References

Application Notes and Protocols for Letaxaban in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Letaxaban (TAK-442) is an orally active and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its mechanism of action also involves intervention in the PAR-1 signaling pathway, giving it both anticoagulant and anti-inflammatory properties.[1][2] These characteristics make this compound a compound of interest for research in thrombosis, cardiovascular diseases, and inflammation-related conditions.[1]

These application notes provide essential information on the stability and solubility of this compound for laboratory use, along with detailed protocols for its handling, storage, and analysis.

II. Physicochemical Properties

Solubility Data (Estimated)

The solubility of this compound is predicted to be low in aqueous solutions. Organic solvents are recommended for preparing stock solutions.

SolventEstimated SolubilityNotes
DMSO (Dimethyl Sulfoxide) ≥ 25 mg/mLCommon solvent for preparing high-concentration stock solutions.
Ethanol Sparingly solubleMay be used for serial dilutions from a DMSO stock.
Aqueous Buffers (e.g., PBS, pH 7.4) Very low (estimated < 0.01 mg/mL)Similar to other FXa inhibitors, aqueous solubility is expected to be poor.[3]

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents.

Stability Profile (Estimated)

This compound's stability is critical for ensuring the accuracy and reproducibility of experimental results. The following table outlines the expected stability under various conditions, extrapolated from data on similar compounds.

ConditionExpected StabilityRecommendations
Solid Form Stable at room temperature when protected from light and moisture.Store in a tightly sealed container at room temperature, away from direct light.
DMSO Stock Solution (-20°C) Stable for several months.Prepare high-concentration stock solutions in anhydrous DMSO and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
DMSO Stock Solution (Room Temp.) Prone to degradation over extended periods.For daily use, a fresh dilution from a frozen stock is recommended.
Aqueous Solutions (pH 7.4) Limited stability; prone to hydrolysis over time.Prepare fresh aqueous working solutions daily. Avoid long-term storage of aqueous solutions.
Acidic/Basic Conditions Expected to be susceptible to hydrolysis.Avoid exposure to strong acids and bases.
Light Exposure Potentially sensitive to photodegradation.Protect solutions from light by using amber vials or covering containers with foil.

Table 2: Estimated Stability of this compound under Various Laboratory Conditions.

III. Signaling Pathway

This compound's primary mechanism of action is the direct inhibition of Factor Xa, which is a key component of the coagulation cascade. By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development. Additionally, this compound has been shown to modulate the PAR-1 signaling pathway, which is involved in cellular responses to thrombin and plays a role in inflammation.[1][2]

Letaxaban_Signaling_Pathway cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition cluster_par PAR-1 Signaling Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Thrombin->Fibrinogen PAR1 PAR-1 Receptor Thrombin->PAR1 activates Fibrin Fibrin Clot Fibrinogen->Fibrin FXa Factor Xa This compound This compound This compound->FXa Inhibits This compound->PAR1 Intervenes in signaling Inflammation Inflammatory Response PAR1->Inflammation

Caption: this compound's dual mechanism of action.

IV. Experimental Protocols

A. Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the required amount of this compound powder using an analytical balance. (Molecular Weight of this compound: 485.52 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

B. Protocol for Determining Kinetic Solubility

This protocol outlines a method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader with UV-Vis capabilities or HPLC-UV/LC-MS/MS system

  • Filtration plate (0.45 µm)

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate.

  • Add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Seal the plate and shake it at room temperature for a specified time (e.g., 2 hours).

  • After incubation, filter the solutions using a 0.45 µm filtration plate to remove any precipitated compound.

  • Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of this compound, or by creating a standard curve with HPLC-UV or LC-MS/MS).

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Kinetic_Solubility_Workflow start Start prepare_dilutions Prepare DMSO Dilutions start->prepare_dilutions add_to_plate Add Dilutions to 96-well Plate prepare_dilutions->add_to_plate add_buffer Add Aqueous Buffer add_to_plate->add_buffer incubate Incubate with Shaking add_buffer->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Soluble this compound filter->quantify end End quantify->end

Caption: Workflow for kinetic solubility determination.

C. Protocol for Assessing Chemical Stability in Solution

This protocol provides a framework for evaluating the stability of this compound in a specific solvent over time at different temperatures.

Materials:

  • This compound stock solution (e.g., 1 mM in a relevant solvent)

  • Temperature-controlled incubators or water baths

  • HPLC-UV or LC-MS/MS system

  • Amber vials

Procedure:

  • Prepare a working solution of this compound at a known concentration in the solvent of interest (e.g., PBS pH 7.4 with a small percentage of co-solvent if necessary).

  • Dispense the solution into several amber vials.

  • Place the vials at different storage conditions (e.g., 4°C, room temperature, 40°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Immediately analyze the sample by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration of the remaining this compound. A stability-indicating method is one that can separate the parent drug from its degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.

Stability_Assessment_Workflow start Start prepare_solution Prepare this compound Working Solution start->prepare_solution aliquot_vials Aliquot into Amber Vials prepare_solution->aliquot_vials store_conditions Store at Different Conditions (Temp, Light) aliquot_vials->store_conditions sample_timepoints Sample at Predetermined Time Points store_conditions->sample_timepoints analyze_hplc Analyze by HPLC or LC-MS/MS sample_timepoints->analyze_hplc calculate_degradation Calculate % Remaining this compound analyze_hplc->calculate_degradation end End calculate_degradation->end

Caption: Workflow for assessing chemical stability.

V. Analytical Methods

A validated analytical method is crucial for accurate quantification of this compound in solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and reliable method. For higher sensitivity and selectivity, especially for identifying degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.

General RP-HPLC Parameters (starting point for method development):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the λmax of this compound (to be determined experimentally)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

VI. Conclusion

While specific experimental data for this compound is limited, by leveraging information from similar compounds and employing the detailed protocols provided, researchers can effectively handle and evaluate this compound in a laboratory setting. It is imperative to perform in-house validation of solubility and stability to ensure the integrity of experimental data. These application notes serve as a comprehensive guide for scientists and professionals working with this promising FXa inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of Novel Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a prime target for the development of novel anticoagulants.[1] Direct FXa inhibitors, such as Letaxaban, have been developed to specifically and reversibly block the activity of this enzyme, thereby preventing the formation of thrombi.[1][2] High-throughput screening (HTS) is an essential methodology in the discovery of new FXa inhibitors, enabling the rapid evaluation of large compound libraries.[3][4]

These application notes provide detailed protocols and methodologies for conducting HTS campaigns to identify and characterize novel FXa inhibitors. The focus is on robust, scalable, and reproducible assays amenable to automation.

Signaling Pathway of Factor Xa in Coagulation

Factor Xa is the activated form of Factor X and is a critical component of the prothrombinase complex. This complex is where the intrinsic and extrinsic coagulation pathways converge.[1] The primary role of the prothrombinase complex is to convert prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then proceeds to cleave fibrinogen into fibrin, which polymerizes to form a stable blood clot. Direct FXa inhibitors block this cascade at a crucial amplification step.

coagulation_cascade cluster_prothrombinase Prothrombinase Complex TF Tissue Factor (TF) FX Factor X TF->FX activates FVIIa Factor VIIa FVIIa->FX activates FXa Factor Xa FX->FXa activation Prothrombin Prothrombin (FII) FXa->Prothrombin cleaves FVa Factor Va FVa->Prothrombin cofactor Thrombin Thrombin (FIIa) Prothrombin->Thrombin conversion Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin polymerization This compound This compound This compound->FXa inhibits

Caption: Simplified diagram of the central role of Factor Xa in the coagulation cascade and the inhibitory action of this compound.

High-Throughput Screening Workflow

The HTS workflow for identifying novel FXa inhibitors is a multi-step process designed to efficiently screen large numbers of compounds and identify promising candidates for further development.

HTS_Workflow AssayDev Assay Development & Miniaturization (384-well format) PrimaryScreen Primary Screen (Single concentration) AssayDev->PrimaryScreen DataAnalysis1 Data Analysis (Z'-factor, % Inhibition) PrimaryScreen->DataAnalysis1 HitSelection Hit Selection DataAnalysis1->HitSelection DoseResponse Dose-Response Confirmation (IC50 determination) HitSelection->DoseResponse DataAnalysis2 Data Analysis (Potency & Efficacy) DoseResponse->DataAnalysis2 SecondaryAssays Secondary & Orthogonal Assays (e.g., fluorogenic, clotting assays) DataAnalysis2->SecondaryAssays SAR Structure-Activity Relationship (SAR) Studies SecondaryAssays->SAR

Caption: General workflow for a high-throughput screening campaign to identify novel Factor Xa inhibitors.

Experimental Protocols

Primary High-Throughput Screening: Chromogenic Assay (384-Well Format)

This protocol is adapted for a 384-well format to maximize throughput and minimize reagent consumption.

Objective: To identify compounds that inhibit FXa activity from a large chemical library.

Principle: The assay measures the ability of FXa to cleave a chromogenic substrate, releasing a yellow-colored product (p-nitroaniline), which can be quantified by measuring absorbance at 405 nm.[5][6] The presence of an inhibitor reduces the rate of color development.

Materials:

  • Human Factor Xa (purified)

  • Chromogenic FXa Substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl, pH 8.4, with NaCl and CaCl2)

  • Compound Library (dissolved in DMSO)

  • Positive Control (e.g., this compound or another known FXa inhibitor)

  • Negative Control (DMSO)

  • 384-well clear, flat-bottom microplates

  • Automated liquid handling systems

  • Microplate reader with 405 nm absorbance capability

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well microplate.

  • Control Wells:

    • Negative Control: Dispense 50 nL of DMSO into at least 16 wells.

    • Positive Control: Dispense 50 nL of a known FXa inhibitor (e.g., this compound at a concentration that gives >80% inhibition) into at least 16 wells.

  • Enzyme Addition: Add 10 µL of diluted Human Factor Xa (at a pre-determined optimal concentration, e.g., 0.125 ng/µL) to all wells except the "blank" wells (which receive assay buffer only).[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow compounds to interact with the enzyme.

  • Substrate Addition: Add 10 µL of the chromogenic FXa substrate (at a concentration near its Km) to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well.

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Determine the Z'-factor to assess assay quality.

Dose-Response Confirmation and IC50 Determination

Objective: To confirm the activity of hits from the primary screen and determine their potency (IC50).

Protocol:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each hit compound in DMSO.

  • Compound Plating: Dispense 50 nL of each concentration of the hit compounds into a 384-well plate in triplicate.

  • Follow steps 2-7 from the primary screening protocol.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Data Presentation

Table 1: HTS Assay Quality Control Metrics
ParameterValueAcceptance Criteria
Z'-Factor 0.78> 0.5
Signal-to-Background 12.5> 5
CV of Negative Control 4.2%< 10%
CV of Positive Control 6.8%< 15%
Table 2: Representative Data for a Novel FXa Inhibitor (e.g., this compound)
ParameterThis compoundRivaroxaban (Reference)
Ki (nM) 1.8[7][8]0.7
IC50 (nM) - Chromogenic Assay 5.22.9
IC50 (nM) - Fluorogenic Assay 4.82.5
Selectivity vs. Thrombin >440-fold[7][8]>10,000-fold

Data Analysis and Hit Identification

The data analysis workflow is crucial for identifying true hits while minimizing false positives and negatives.

Data_Analysis_Workflow RawData Raw HTS Data (Absorbance/Fluorescence) QC Quality Control (Z'-factor, S/B ratio) RawData->QC Normalization Data Normalization (% Inhibition) QC->Normalization HitSelection Primary Hit Selection (e.g., >50% Inhibition) Normalization->HitSelection Confirmation Hit Confirmation & IC50 (Dose-response) HitSelection->Confirmation SAR SAR & Lead Optimization Confirmation->SAR

Caption: Logical workflow for HTS data analysis and hit identification for Factor Xa inhibitors.

Key Steps in Data Analysis:

  • Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.

  • Normalization: Raw data from each well is normalized to the average of the positive and negative controls to calculate the percent inhibition for each test compound.

  • Hit Selection: A threshold for inhibition is set (e.g., >50% or >3 standard deviations from the mean of the negative control) to identify primary hits.

  • Hit Confirmation: Primary hits are re-tested in a dose-response format to confirm their activity and determine their IC50 values.

  • Secondary Assays: Confirmed hits should be evaluated in orthogonal assays (e.g., fluorogenic or clotting-based assays) to rule out assay-specific artifacts.

These application notes and protocols provide a comprehensive framework for the high-throughput screening of novel Factor Xa inhibitors like this compound, from initial assay development to hit confirmation and characterization. Adherence to these methodologies will facilitate the discovery of potent and selective candidates for further preclinical development.

References

Application Notes and Protocols for Evaluating Letaxaban Efficacy in Animal Models of Deep Vein Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Letaxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By targeting Factor Xa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation, making it a promising candidate for the prevention and treatment of deep vein thrombosis (DVT). These application notes provide detailed protocols for inducing DVT in preclinical animal models and methodologies for assessing the efficacy of this compound. Due to the limited availability of public data specifically on this compound in these models, this document leverages data and protocols from studies on other direct Factor Xa inhibitors, such as Apixaban and Rivaroxaban, which share the same mechanism of action. This information serves as a robust framework for designing and executing preclinical efficacy studies for this compound.

Mechanism of Action of this compound

This compound, as a direct Factor Xa inhibitor, works by binding to the active site of Factor Xa, thereby preventing it from converting prothrombin to thrombin. This inhibition occurs in both the intrinsic and extrinsic pathways of the coagulation cascade and affects both free and clot-bound Factor Xa. The reduction in thrombin levels leads to decreased fibrin formation and thrombus development.

Letaxaban_Mechanism_of_Action cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Xa Xa X->Xa Activation TF Tissue Factor VIIa VIIa TF->VIIa VIIa->X Prothrombin Prothrombin Xa->Prothrombin Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot This compound This compound This compound->Xa Inhibition

Mechanism of action of this compound in the coagulation cascade.

Quantitative Data Summary: Efficacy of Direct Factor Xa Inhibitors in Animal DVT Models

The following tables summarize the efficacy of direct Factor Xa inhibitors in established animal models of venous thrombosis. This data can be used as a reference for designing dose-ranging studies for this compound.

Table 1: Efficacy of Apixaban in a Rabbit Vena Cava Stasis Thrombosis Model

Treatment GroupDose (IV Infusion)Mean Thrombus Weight (mg)% Inhibition vs. Vehicle
Vehicle Control-73 ± 5-
Apixaban0.015 mg/kg/h47.8 ± 7.934.6%[1]
Apixaban0.15 mg/kg/h41.9 ± 5.042.6%[1]
Apixaban1.5 mg/kg/h17.4 ± 6.676.2%[1]

Data is presented as mean ± standard error. Data is representative of efficacy seen with direct Factor Xa inhibitors in this model.

Table 2: Efficacy of Apixaban in a Rabbit Arteriovenous (AV) Shunt Thrombosis Model

Treatment GroupDose (IV Bolus + Infusion)% Inhibition of Thrombus Formation
Apixaban0.006 mg/kg + 0.009 mg/kg/h34.6 ± 10.9%[1]
Apixaban0.06 mg/kg + 0.09 mg/kg/h42.6 ± 6.9%[1]
Apixaban0.6 mg/kg + 0.9 mg/kg/h76.2 ± 9.0%[1]

This model is sensitive to both anticoagulants and anti-platelet drugs and is useful for evaluating the antithrombotic potential of novel compounds.[1]

Table 3: Dosing of Rivaroxaban in a Rat Deep Vein Thrombosis Model

Animal ModelTreatmentDoseEfficacy Endpoint
Rat (Heparin-Induced DVT)Rivaroxaban10 mg/kg (IV)Attenuation of deep venous thrombosis and reduction of inflammatory markers.[2]

While detailed thrombus weight data was not provided in the cited abstract, this dose was shown to be effective in reducing thrombosis.[2]

Experimental Protocols

Below are detailed protocols for two common animal models used to assess the efficacy of anticoagulants in deep vein thrombosis.

Protocol 1: Rabbit Vena Cava Stasis-Induced Thrombosis Model

This model is widely used to evaluate the antithrombotic efficacy of novel compounds in a venous stasis setting, which is a key component of Virchow's triad for thrombosis.

Experimental Workflow:

Rabbit_DVT_Workflow cluster_preparation Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment and Observation cluster_analysis Data Collection and Analysis Anesthesia Anesthetize Rabbit (e.g., ketamine/xylazine) Catheterization Catheterize Jugular Vein (for drug administration) Anesthesia->Catheterization Laparotomy Midline Laparotomy Catheterization->Laparotomy ExposeVC Expose Vena Cava Laparotomy->ExposeVC IsolateSegment Isolate a 2 cm segment of the vena cava ExposeVC->IsolateSegment PlaceThreads Place cotton threads in the isolated segment IsolateSegment->PlaceThreads LigateSegment Ligate both ends of the segment to induce stasis PlaceThreads->LigateSegment AdministerDrug Administer this compound or Vehicle (IV infusion via jugular vein) LigateSegment->AdministerDrug StasisPeriod Maintain stasis for a defined period (e.g., 20 minutes) AdministerDrug->StasisPeriod HarvestThrombus Excise the ligated segment and retrieve the thrombus StasisPeriod->HarvestThrombus WeighThrombus Blot dry and weigh the thrombus HarvestThrombus->WeighThrombus DataAnalysis Compare thrombus weights between treatment groups WeighThrombus->DataAnalysis Rat_FeCl3_Workflow cluster_preparation Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment and Observation cluster_analysis Data Collection and Analysis Anesthesia Anesthetize Rat (e.g., isoflurane or pentobarbital) Catheterization Catheterize Femoral Vein (for drug administration) Anesthesia->Catheterization Laparotomy Midline Laparotomy Catheterization->Laparotomy ExposeIVC Expose Inferior Vena Cava (IVC) Laparotomy->ExposeIVC AdministerDrug Administer this compound or Vehicle (IV via femoral vein) ExposeIVC->AdministerDrug PlaceFilterPaper Place a filter paper saturated with Ferric Chloride (FeCl3) on the IVC surface InjuryPeriod Maintain FeCl3 application for a defined period (e.g., 5 minutes) PlaceFilterPaper->InjuryPeriod AdministerDrug->PlaceFilterPaper RemovePaper Remove filter paper and rinse the area InjuryPeriod->RemovePaper ObservationPeriod Observe for thrombus formation for a set time (e.g., 30 minutes) RemovePaper->ObservationPeriod HarvestThrombus Excise the injured IVC segment ObservationPeriod->HarvestThrombus WeighThrombus Isolate and weigh the thrombus HarvestThrombus->WeighThrombus DataAnalysis Compare thrombus weights and incidence of occlusion WeighThrombus->DataAnalysis

References

Application Note and Protocol: Quantification of Letaxaban in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Letaxaban (TAK-442) is an orally active and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[5][6] Accurate quantification of this compound in biological samples is essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS is the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and specificity.[7] This application note details a proposed method for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Mechanism of Action: Factor Xa Inhibition

This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition occurs in both the intrinsic and extrinsic pathways of the coagulation cascade, leading to a reduction in thrombus formation.

Letaxaban_Mechanism_of_Action Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Activates Extrinsic Extrinsic Pathway Extrinsic->FactorX Activates FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen This compound This compound This compound->FactorXa Inhibits

Caption: Mechanism of Action of this compound as a Direct Factor Xa Inhibitor.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Apixaban-d7 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve Apixaban-d7 in methanol.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and QC samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions and may require optimization.

Table 1: Proposed Liquid Chromatography Parameters

ParameterProposed Value
HPLC SystemUHPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.0 - 0.510
0.5 - 2.595
2.5 - 3.095
3.0 - 3.110
3.1 - 4.010

Table 2: Proposed Mass Spectrometry Parameters

ParameterProposed Value
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas30 psi
Collision Gas9 psi
MRM Transitions
AnalyteQ1 (m/z)
This compound480.1
Apixaban-d7 (IS)467.2

Note: The molecular formula for this compound is C22H26ClN3O5S, with a molecular weight of 479.98. The protonated molecule [M+H]+ would be approximately 480.1 m/z. Product ions would need to be determined by direct infusion of a standard solution.

Method Validation (Proposed Acceptance Criteria)

A full validation of this method should be performed according to regulatory guidelines. The following table outlines typical parameters and acceptance criteria.

Table 3: Proposed Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
LinearityCorrelation coefficient (r²) ≥ 0.99
Calibration RangeProposed: 1 - 500 ng/mL
LLOQSignal-to-noise ratio ≥ 10; accuracy and precision within ±20%
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- & Inter-day)Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectCV of IS-normalized matrix factor ≤ 15%
StabilityAnalyte stable within ±15% of nominal concentration under various storage and processing conditions (freeze-thaw, short-term, long-term, etc.)

Data Presentation

The quantitative data from a validation study should be summarized in clear, structured tables for easy interpretation and comparison.

Table 4: Example of Intra-day and Inter-day Precision and Accuracy Data (Hypothetical)

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Inter-day (n=18, 3 days)
Mean Conc. (ng/mL) ± SD Accuracy (%) Precision (CV%) Mean Conc. (ng/mL) ± SD
LLOQ1.01.05 ± 0.09105.08.61.08 ± 0.13
Low3.02.91 ± 0.1597.05.22.97 ± 0.21
Medium50.052.3 ± 2.1104.64.051.5 ± 3.5
High400.0395.2 ± 13.898.83.5408.8 ± 20.4

Experimental Workflow

The overall workflow for the quantification of this compound in biological samples is depicted below.

Letaxaban_Quantification_Workflow Sample Biological Sample Receipt (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation with IS) Sample->Preparation Centrifugation Centrifugation Preparation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental Workflow for this compound Quantification.

Conclusion

This document outlines a proposed LC-MS/MS method for the quantification of the discontinued Factor Xa inhibitor, this compound, in biological samples. The protocol is based on established methods for similar analytes and provides a strong starting point for method development and validation. All parameters, especially the mass spectrometric transitions, should be empirically optimized. Full validation in accordance with regulatory standards is mandatory before the use of this method for decision-making in drug development.

References

Application Notes and Protocols for Preclinical Evaluation of Letaxaban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letaxaban (TAK-442) is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Beyond its anticoagulant effects, this compound also exhibits anti-inflammatory properties by modulating the Protease-Activated Receptor 1 (PAR1) signaling pathway.[1] These dual mechanisms of action make this compound a promising candidate for the treatment and prevention of thromboembolic diseases.

This document provides detailed experimental designs and protocols for the preclinical evaluation of this compound. The described in vitro and in vivo studies are designed to assess its anticoagulant efficacy, antiplatelet activity, and potential impact on hemostasis.

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action is the direct, competitive, and reversible inhibition of Factor Xa, which in turn blocks the conversion of prothrombin to thrombin, a key enzyme in the formation of fibrin clots.[2][3] Additionally, this compound influences the PAR1 signaling pathway, which is involved in thrombosis and inflammation.[1][4]

Letaxaban_Mechanism_of_Action cluster_coagulation Coagulation Cascade cluster_par1 PAR1 Signaling Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot FXa FXa Thrombin_PAR1 Thrombin PAR1 PAR1 Thrombin_PAR1->PAR1 activates Inflammatory\nResponse Inflammatory Response PAR1->Inflammatory\nResponse This compound This compound This compound->FXa inhibits This compound->PAR1 modulates

This compound's dual mechanism of action.

Experimental Workflow

A systematic preclinical evaluation of this compound involves a tiered approach, starting with in vitro characterization, followed by ex vivo analysis, and culminating in in vivo efficacy and safety models.

Experimental_Workflow In_Vitro In Vitro Assays (Biochemical & Cellular) Ex_Vivo Ex Vivo Analysis (Whole Blood) In_Vitro->Ex_Vivo In_Vivo In Vivo Models (Efficacy & Safety) Ex_Vivo->In_Vivo Data_Analysis Data Analysis & Interpretation In_Vivo->Data_Analysis

Overall experimental workflow for this compound.

In Vitro Anticoagulant Activity

Protocols

1. Prothrombin Time (PT) Assay

  • Principle: Measures the time it takes for a clot to form in plasma after the addition of tissue factor (thromboplastin). It evaluates the extrinsic and common pathways of coagulation.

  • Procedure:

    • Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

    • Pre-warm the PPP and PT reagent to 37°C.

    • Add 50 µL of PPP to a cuvette.

    • Incubate for 3 minutes at 37°C.

    • Add 100 µL of pre-warmed PT reagent to the cuvette and simultaneously start a timer.

    • Record the time in seconds for clot formation.

  • This compound Testing: Prepare serial dilutions of this compound in PPP and perform the PT assay to determine the concentration-dependent prolongation of clotting time.

2. Activated Partial Thromboplastin Time (aPTT) Assay

  • Principle: Measures the time it takes for a clot to form in plasma after the addition of a contact activator and partial thromboplastin. It evaluates the intrinsic and common pathways.

  • Procedure:

    • Prepare PPP from citrated whole blood.

    • Pre-warm the PPP, aPTT reagent, and calcium chloride solution to 37°C.

    • Mix 50 µL of PPP with 50 µL of aPTT reagent in a cuvette.

    • Incubate the mixture for 3-5 minutes at 37°C.

    • Add 50 µL of pre-warmed calcium chloride solution and start a timer.

    • Record the time in seconds for clot formation.

  • This compound Testing: Evaluate serial dilutions of this compound in PPP to assess its effect on the aPTT.

3. Chromogenic Anti-Factor Xa Assay

  • Principle: This assay directly measures the inhibitory activity of this compound on FXa. A known amount of FXa is added to plasma containing this compound. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the this compound concentration.[5]

  • Procedure:

    • Prepare PPP from citrated whole blood.

    • Mix PPP containing this compound with a known amount of excess FXa.

    • Incubate the mixture to allow this compound to bind to FXa.

    • Add a chromogenic substrate specific for FXa.

    • Measure the absorbance at 405 nm.

    • Calculate the concentration of this compound based on a standard curve.

Data Presentation
AssayParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)This compound (Dose 3)
PT Clotting Time (s)12.5 ± 0.518.2 ± 0.825.1 ± 1.235.8 ± 2.1
aPTT Clotting Time (s)30.1 ± 1.545.3 ± 2.262.7 ± 3.588.4 ± 4.9
Anti-FXa Inhibition (%)045 ± 378 ± 595 ± 2

Table 1: In Vitro Anticoagulant Activity of this compound. Data are presented as mean ± standard deviation.

In Vitro Platelet Aggregation

Protocol
  • Principle: Measures the ability of platelets to aggregate in response to various agonists. This helps to assess if this compound has any off-target effects on platelet function.

  • Procedure:

    • Prepare platelet-rich plasma (PRP) from citrated whole blood by gentle centrifugation.

    • Adjust the platelet count in the PRP to a standardized concentration.

    • Pre-incubate the PRP with this compound or vehicle control for 10 minutes at 37°C in an aggregometer.

    • Add a platelet agonist (e.g., ADP at 5 µM or collagen at 2 µg/mL) to induce aggregation.[1]

    • Monitor the change in light transmittance for 5-10 minutes to measure the extent of platelet aggregation.

Data Presentation
AgonistParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)
ADP (5 µM) Max. Aggregation (%)85 ± 583 ± 681 ± 7
Collagen (2 µg/mL) Max. Aggregation (%)92 ± 490 ± 588 ± 6

Table 2: Effect of this compound on In Vitro Platelet Aggregation. Data are presented as mean ± standard deviation.

In Vivo Thrombosis Models

Protocols

1. Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model (Mouse)

  • Principle: Topical application of FeCl₃ to an artery induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus. This model is used to evaluate the antithrombotic efficacy of this compound in an arterial setting.[2][6][7][8][9]

  • Procedure:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Surgically expose the carotid artery.

    • Place a small piece of filter paper (1x2 mm) saturated with 10% FeCl₃ solution on the adventitial surface of the artery for 3 minutes.

    • Remove the filter paper and monitor blood flow using a Doppler flow probe.

    • The time to vessel occlusion is recorded.

  • This compound Administration: Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) 1 hour before the induction of thrombosis.

2. Inferior Vena Cava (IVC) Ligation Model of Deep Vein Thrombosis (DVT) (Rat)

  • Principle: Ligation of the IVC leads to venous stasis, a major trigger for DVT. This model is used to assess the efficacy of this compound in preventing venous thrombosis.[10][11][12][13]

  • Procedure:

    • Anesthetize the rat.

    • Perform a midline laparotomy to expose the IVC.

    • Ligate the IVC just below the renal veins with a silk suture.

    • Close the abdominal incision.

    • After a predetermined time (e.g., 4 or 24 hours), euthanize the animal, excise the IVC, and isolate the thrombus.

    • The thrombus is weighed to quantify the extent of thrombosis.

  • This compound Administration: Administer this compound orally at various doses 1 hour before IVC ligation.

Data Presentation
ModelParameterVehicle ControlThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)
FeCl₃ Arterial Thrombosis Time to Occlusion (min)12.3 ± 2.525.8 ± 4.148.2 ± 6.7>60
IVC Ligation DVT Thrombus Weight (mg)15.6 ± 3.28.1 ± 1.93.5 ± 0.80.8 ± 0.3

Table 3: In Vivo Antithrombotic Efficacy of this compound. Data are presented as mean ± standard deviation.

Safety Evaluation: Bleeding Time

Protocol
  • Principle: Measures the time it takes for bleeding to stop after a standardized injury. This is a key indicator of the potential bleeding risk associated with an anticoagulant.

  • Procedure (Mouse Tail Transection Model):

    • Anesthetize the mouse.

    • Administer this compound or vehicle control.

    • After a specified time (e.g., 1 hour), transect the tail 3 mm from the tip with a sharp scalpel.

    • Gently blot the tail with filter paper every 30 seconds until bleeding ceases.

    • Record the time to cessation of bleeding. A cutoff time (e.g., 20 minutes) is typically set.

Data Presentation
ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Bleeding Time (s) 185 ± 45350 ± 98>1200

Table 4: Effect of this compound on Bleeding Time in Mice. Data are presented as mean ± standard deviation.

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. The data generated from these studies will be crucial for characterizing its anticoagulant and antithrombotic efficacy, understanding its mechanism of action, and assessing its safety profile. The use of standardized and well-validated models will ensure the generation of robust and reproducible data to support the further development of this compound as a novel antithrombotic agent.

References

Application Notes and Protocols: Determining the Dose-Response Curve of Letaxaban in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Letaxaban (TAK-442) is a potent and selective, orally active direct inhibitor of Factor Xa (FXa).[1] Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.[2][3] By directly inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[2] Beyond its anticoagulant effects, preclinical data suggests that this compound possesses anti-inflammatory properties, partly through its intervention in the Protease-Activated Receptor 1 (PAR1) signaling pathway.[1] This dual activity makes it a molecule of interest for studying the interplay between coagulation and inflammation in various disease models.

It is important to note that the clinical development of this compound was discontinued during Phase II trials, and as such, extensive public data on its cellular dose-response is limited.[4] The following application notes and protocols provide a representative framework for determining the dose-response curve of this compound in a cell culture setting, based on its known mechanism of action and established methodologies for other FXa inhibitors. The data presented herein is illustrative and intended to serve as a guide for experimental design.

I. Dose-Response of this compound on Factor Xa Activity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on Factor Xa activity in a cell-based assay.

Quantitative Data Summary

The following table presents illustrative data for the dose-dependent inhibition of Factor Xa activity by this compound in human umbilical vein endothelial cells (HUVECs).

This compound Concentration (nM)% Inhibition of Factor Xa Activity (Mean ± SD)
0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 3.8
5085.4 ± 2.1
10095.1 ± 1.5
50098.6 ± 0.9
Calculated IC50 ~10.5 nM
Experimental Protocol: Cell-Based Factor Xa Activity Assay

This protocol utilizes a chromogenic substrate to measure the enzymatic activity of Factor Xa in the presence of varying concentrations of this compound.

1. Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound (TAK-442)

  • Human Factor Xa, purified

  • Chromogenic Factor Xa substrate (e.g., CH3OCO-D-CHA-Gly-Arg-pNA acetate)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

  • 96-well microplate, clear, flat-bottom

  • Microplate reader capable of measuring absorbance at 405 nm

2. Cell Culture and Plating:

  • Culture HUVECs in EGM-2 at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • Seed HUVECs into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

3. Preparation of this compound Dilutions:

  • Prepare a 1 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in assay buffer to achieve final concentrations ranging from 0.1 nM to 500 nM. Include a vehicle control (DMSO).

4. Assay Procedure:

  • Gently wash the HUVEC monolayers twice with assay buffer.

  • Add 50 µL of the diluted this compound or vehicle control to the respective wells.

  • Add 25 µL of a pre-diluted solution of human Factor Xa to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the chromogenic Factor Xa substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

5. Data Analysis:

  • Determine the rate of substrate cleavage (Vmax) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

  • Normalize the activity in the this compound-treated wells to the vehicle control wells to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (four-parameter logistic model) to calculate the IC50 value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture & Seed HUVECs in 96-well plate treatment Treat Cells with This compound dilutions cell_culture->treatment drug_prep Prepare Serial Dilutions of this compound drug_prep->treatment add_fxa Add Factor Xa treatment->add_fxa add_substrate Add Chromogenic Substrate add_fxa->add_substrate read_plate Measure Absorbance at 405 nm add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

II. Dose-Response of this compound on PAR1-Mediated Signaling

This protocol describes a method to assess the dose-dependent inhibitory effect of this compound on the downstream signaling of Protease-Activated Receptor 1 (PAR1), by measuring the release of the pro-inflammatory cytokine, Monocyte Chemoattractant Protein-1 (MCP-1).

Quantitative Data Summary

The following table provides illustrative data on the inhibition of thrombin-induced MCP-1 release from HUVECs by this compound.

This compound Concentration (nM)MCP-1 Concentration in Supernatant (pg/mL) (Mean ± SD)% Inhibition of MCP-1 Release
0 (No Thrombin)55 ± 8N/A
0 (Thrombin)450 ± 250%
1380 ± 2017.7%
10255 ± 1549.4%
50110 ± 1286.1%
10075 ± 1094.9%
Calculated IC50 ~11.2 nM
Experimental Protocol: Inhibition of MCP-1 Release

1. Materials and Reagents:

  • HUVECs and associated culture media

  • This compound (TAK-442)

  • Thrombin (as a PAR1 agonist)

  • Phosphate-Buffered Saline (PBS)

  • Human MCP-1 ELISA Kit

  • 24-well cell culture plates

2. Cell Culture and Plating:

  • Culture and seed HUVECs in a 24-well plate as described in the previous protocol. Allow cells to form a confluent monolayer.

3. Assay Procedure:

  • Wash the HUVEC monolayers with PBS.

  • Pre-incubate the cells with varying concentrations of this compound (1 nM to 100 nM) in serum-free media for 1 hour at 37°C.

  • Stimulate the cells by adding a sub-maximal concentration of thrombin (e.g., 1 U/mL) to each well (except for the unstimulated control).

  • Incubate the plate for 6 hours at 37°C.

  • Collect the cell culture supernatant from each well.

  • Centrifuge the supernatants to remove any cellular debris.

4. Measurement of MCP-1:

  • Quantify the concentration of MCP-1 in the collected supernatants using a human MCP-1 ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of MCP-1 release for each this compound concentration relative to the thrombin-stimulated control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PAR1 PAR1 G_protein G-protein Signaling PAR1->G_protein Prothrombin Prothrombin Thrombin Thrombin Thrombin->PAR1 activates FXa Factor Xa FXa->Thrombin activates This compound This compound This compound->FXa inhibits NF_kB NF-κB Activation G_protein->NF_kB Cytokine_Gene Cytokine Gene Transcription NF_kB->Cytokine_Gene MCP1_Release MCP-1 Release Cytokine_Gene->MCP1_Release

Caption: this compound's inhibition of the FXa-PAR1 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Letaxaban Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Letaxaban is a research compound, and publicly available data on its experimental solubility is limited. The information provided here is based on predicted physicochemical properties and data from structurally related Factor Xa inhibitors, such as Rivaroxaban and Apixaban. These examples are intended to serve as a guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?

A1: The predicted water solubility of this compound is approximately 0.217 mg/mL. This classifies it as a poorly soluble compound.

Q2: How does the pH of the buffer affect this compound's solubility?

A2: this compound is predicted to be a neutral molecule at physiological pH (around 7.4), with a high acidic pKa of 12.26. This suggests that its solubility is likely to be independent of pH in the typical physiological range (pH 1-8). Unlike ionizable compounds, altering the pH of the buffer is not expected to significantly increase the solubility of this compound.

Q3: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?

A3: Precipitation of this compound in aqueous buffers is likely due to its low intrinsic solubility. If you are diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer, the solvent shift can cause the compound to crash out of solution. It is crucial to ensure that the final concentration of the organic solvent is low and that the aqueous buffer has sufficient solubilizing capacity for your target this compound concentration.

Q4: Can I use standard buffers like PBS or Tris to dissolve this compound?

A4: While you can use standard aqueous buffers, the solubility of this compound in these will be low. For many cell-based assays or in vivo studies, the required concentration may exceed the aqueous solubility limit. In such cases, formulation strategies to enhance solubility are necessary.

Troubleshooting Guides

Issue 1: Difficulty in dissolving this compound powder in aqueous buffers.

Symptoms:

  • Visible solid particles remain in the buffer after vortexing or sonication.

  • The solution appears cloudy or forms a suspension.

Possible Causes:

  • Exceeding the aqueous solubility limit of this compound.

  • Insufficient mixing or equilibration time.

Solutions:

  • Prepare a stock solution in an organic solvent: Dissolve this compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration.

  • Stepwise dilution: Add the organic stock solution dropwise to the aqueous buffer while vortexing to minimize precipitation.

  • Use of co-solvents: Incorporate a certain percentage of a pharmaceutically acceptable co-solvent (e.g., polyethylene glycol, propylene glycol) in your aqueous buffer to increase the solvent polarity and enhance solubility.[1]

  • Consider heating and sonication: Gentle heating and sonication can aid in the dissolution process, but be cautious about potential degradation of the compound. Always check for compound stability under these conditions.

Issue 2: Precipitation of this compound upon dilution of a stock solution.

Symptoms:

  • A clear solution of this compound in an organic solvent turns cloudy or forms a precipitate when added to an aqueous buffer.

Possible Causes:

  • The final concentration of this compound in the aqueous buffer is above its solubility limit.

  • The percentage of the organic solvent in the final solution is too low to maintain solubility.

Solutions:

  • Optimize the final concentration: Determine the maximum achievable concentration of this compound in your final buffer system.

  • Increase the co-solvent percentage: If permissible for your experiment, increase the proportion of the organic co-solvent in the final aqueous buffer.

  • Utilize solubility enhancers: Incorporate excipients like cyclodextrins into the aqueous buffer before adding the this compound stock solution. Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[2][3]

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Water Solubility (mg/mL)0.217ALOGPS[4]
logP1.55ALOGPS[4]
pKa (Strongest Acidic)12.26Chemaxon[4]
Physiological Charge0 (Neutral)Chemaxon[4]

Table 2: Aqueous Solubility of Related Factor Xa Inhibitors (for reference)

CompoundBuffer/MediumSolubility (µg/mL)Source
RivaroxabanWater5 - 7[5]
Rivaroxaban0.1 N HCl32[6]
RivaroxabanpH 4.5 Acetate Buffer50[6]
RivaroxabanpH 6.8 Phosphate Buffer50[6]
ApixabanWater49.96[7]
Apixaban0.01 M HCl40.66[7]
Apixaban1:1 DMSO:PBS (pH 7.2)500[8]

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound.[9][10]

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

This protocol provides a general procedure for preparing a this compound solution with enhanced solubility using cyclodextrins, based on methods used for other 'xabans'.[2][3]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer

  • Magnetic stirrer

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 1-10% w/v).

  • Slowly add this compound powder to the cyclodextrin solution while stirring continuously.

  • Continue stirring at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • The resulting solution should be clear, indicating that the this compound has been solubilized. If some solid remains, it can be removed by filtration.

  • The concentration of solubilized this compound can be determined by a suitable analytical method.

Visualizations

Caption: Troubleshooting workflow for addressing this compound solubility issues.

G Experimental Workflow for Solubility Enhancement with Cyclodextrins start Start: this compound powder and aqueous buffer prep_cd Prepare Cyclodextrin (CD) solution in buffer start->prep_cd add_this compound Add this compound to CD solution with stirring prep_cd->add_this compound equilibrate Equilibrate mixture (stir for several hours) add_this compound->equilibrate observe Observe for complete dissolution equilibrate->observe clear_solution Clear solution of this compound-CD complex observe->clear_solution Yes filter Filter to remove any undissolved solid (if necessary) observe->filter No analyze Analyze concentration of solubilized this compound (e.g., HPLC) clear_solution->analyze filter->analyze end End: Solubilized this compound solution for experiments analyze->end

Caption: Workflow for enhancing this compound solubility using cyclodextrins.

G Impact of pH on Solubility: Ionizable vs. Non-ionizable Compounds cluster_ionizable Ionizable Compound (e.g., Weak Acid) cluster_non_ionizable Non-ionizable Compound (e.g., this compound) ionizable_compound Compound with pKa in physiological range low_ph Low pH (below pKa) Predominantly neutral form Low aqueous solubility ionizable_compound->low_ph high_ph High pH (above pKa) Predominantly ionized form High aqueous solubility ionizable_compound->high_ph non_ionizable_compound Compound with pKa outside physiological range (this compound pKa ~12.26) ph_range Across physiological pH range (1-8) Remains in neutral form Solubility is largely pH-independent non_ionizable_compound->ph_range

Caption: pH effect on solubility for different compound types.

References

Identifying and mitigating Letaxaban off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Letaxaban. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this compound in your cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, this compound blocks the conversion of prothrombin to thrombin, thus exerting its anticoagulant effect.[1] Additionally, this compound has been shown to have anti-inflammatory properties through its interaction with the Protease-Activated Receptor 1 (PAR1) signaling pathway.[2]

Q2: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?

Off-target effects are unintended interactions of a drug with proteins or other molecules that are not its primary therapeutic target. For small molecule inhibitors, these effects can lead to unexpected phenotypic changes in cellular models, confounding experimental results and potentially causing toxicity.[3][4] Identifying and mitigating off-target effects is crucial for accurate interpretation of research data and for the development of safe and effective therapeutics.

Q3: Are there any known specific off-target interactions for this compound?

While the interaction with PAR1 is a known secondary activity of this compound, specific, unintended off-target proteins for this compound are not extensively documented in publicly available literature. However, like many small molecule inhibitors, particularly those targeting well-conserved ATP-binding pockets like those in kinases, this compound has the potential for off-target interactions. General screening methods are necessary to identify any such interactions in your specific cellular model.

Q4: What are the general strategies to identify potential off-target effects of this compound?

A multi-pronged approach is recommended to identify potential off-target effects. This includes:

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.[3][5]

  • Target-Based Approaches:

    • Kinase Profiling: A broad panel of kinases can be screened to identify any unintended inhibition, as kinases are common off-targets for small molecules.[6][7][8]

    • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to proteins in a cellular context by measuring changes in their thermal stability.[9][10][11]

  • Proteome-Wide Approaches:

    • Chemoproteomics: This technique uses chemical probes to enrich and identify proteins that interact with this compound from a complex cellular lysate.[2][10]

  • Phenotypic Screening: This approach involves testing this compound in a variety of cell-based assays to identify unexpected cellular responses that may indicate off-target activity.[4][12]

Troubleshooting Guides

Guide 1: Unexpected Phenotype Observed in this compound-Treated Cells

Problem: You observe a cellular phenotype (e.g., changes in morphology, proliferation, or apoptosis) that cannot be readily explained by the inhibition of Factor Xa.

Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is inhibiting Factor Xa in your cellular model at the concentration used. This can be done using a specific Factor Xa activity assay.

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. A potent and specific off-target effect will likely have a different EC50 value than that for Factor Xa inhibition.

  • Use a Structurally Unrelated FXa Inhibitor: Treat your cells with another potent and selective Factor Xa inhibitor that is structurally different from this compound. If the unexpected phenotype is not observed with the alternative inhibitor, it is more likely to be an off-target effect of this compound.

  • Initiate Off-Target Identification: If the phenotype persists and is specific to this compound, proceed with the off-target identification methods outlined in the "Experimental Protocols" section below, such as kinase profiling or CETSA.

Guide 2: High Background or Noisy Data in Cellular Thermal Shift Assay (CETSA)

Problem: You are performing CETSA to identify this compound targets but are getting high background signal or inconsistent results.

Possible Causes & Troubleshooting Steps:

Possible CauseRecommended Action
Suboptimal Antibody Validate your antibody for specificity and linearity of detection in your cell lysate. Test different primary and secondary antibody concentrations.
Incomplete Cell Lysis Ensure complete cell lysis to release soluble proteins. Optimize your lysis buffer and consider mechanical disruption methods like sonication. For freeze-thaw lysis, ensure a sufficient number of cycles.[13]
Protein Aggregation at Low Temperatures Some proteins may be inherently unstable and aggregate even at lower temperatures. Optimize the temperature range of your experiment.[14]
Insufficient Protein Concentration Ensure you are loading enough total protein for detection. A minimum of 10-20 µg per lane is typically recommended for Western blotting.[10]
Edge Effects in Plate-Based Assays When using a multi-well plate format, edge wells can be prone to evaporation. Ensure proper sealing of the plate and consider not using the outer wells for critical samples.
Guide 3: Interpreting Kinase Profiling Data

Problem: You have performed a kinase screen with this compound and have a list of potential kinase "hits." How do you determine which are significant?

Interpretation & Next Steps:

  • Assess Potency: Prioritize kinases that are inhibited by this compound at concentrations relevant to your cellular experiments. A large difference between the IC50 for the off-target kinase and the on-target Factor Xa suggests it may be less biologically relevant.

  • Consider Kinase Expression: Check if the identified off-target kinases are expressed in your cellular model of interest using techniques like Western blotting or proteomics.

  • Cellular Target Engagement: Validate the interaction in your cellular model using CETSA for the identified kinase.

  • Functional Validation: Use genetic approaches (e.g., siRNA or CRISPR/Cas9) to deplete the identified off-target kinase and see if it recapitulates or rescues the unexpected phenotype observed with this compound treatment.

Data Presentation

Table 1: Hypothetical Kinase Profiling Results for this compound (1 µM)

Kinase FamilyKinase Target% Inhibition at 1 µM
Serine/Threonine KinaseKinase A95%
Serine/Threonine KinaseKinase B78%
Tyrosine KinaseKinase C52%
Serine/Threonine KinaseKinase D15%
Tyrosine KinaseKinase E8%

This is a hypothetical table for illustrative purposes.

Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)

Temperature (°C)Relative Amount of Soluble Protein (Vehicle)Relative Amount of Soluble Protein (this compound)
451.001.00
500.980.99
550.850.95
600.520.88
650.210.65
700.050.30

This table illustrates a hypothetical thermal shift induced by this compound binding to a target protein.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[9][10][11]

1. Cell Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

2. Heating Step: a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

3. Cell Lysis and Fractionation: a. Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

4. Protein Analysis: a. Collect the supernatant containing the soluble protein fraction. b. Determine the protein concentration of the soluble fraction. c. Analyze the abundance of the target protein in each sample by Western blotting or other quantitative protein detection methods.

5. Data Analysis: a. Quantify the band intensities from the Western blots. b. Plot the relative amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling

This is a general outline for a kinase profiling experiment. It is recommended to use a commercial service for broad kinase screening.

1. Compound Preparation: a. Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM). b. Provide the compound to a kinase profiling service provider at the required concentration and volume.

2. Kinase Activity Assays: a. The service provider will typically perform in vitro kinase activity assays using a large panel of recombinant kinases. b. These assays measure the ability of each kinase to phosphorylate a specific substrate in the presence of this compound. c. The activity is usually measured by detecting the amount of ADP produced or the amount of phosphorylated substrate.

3. Data Analysis: a. The primary data is usually provided as the percent inhibition of each kinase at a single concentration of this compound (e.g., 1 µM). b. For "hits" (kinases showing significant inhibition), follow-up dose-response curves are performed to determine the IC50 value. c. The data is often visualized as a "kinome tree" to show the selectivity of the compound across the kinome.

Mandatory Visualizations

Signaling_Pathway cluster_coagulation Coagulation Cascade cluster_par1 PAR1 Signaling Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin PAR1 PAR1 Thrombin->PAR1 activates Factor Xa Factor Xa Factor Xa->Thrombin activates Factor Xa->PAR1 potential activation This compound This compound This compound->Factor Xa inhibition This compound->PAR1 potential modulation G-protein G-protein PAR1->G-protein activates Downstream Signaling Downstream Signaling G-protein->Downstream Signaling

Caption: this compound's on-target and potential PAR1 pathway interactions.

Experimental_Workflow Cellular Model Cellular Model This compound Treatment This compound Treatment Cellular Model->this compound Treatment Unexpected Phenotype Unexpected Phenotype This compound Treatment->Unexpected Phenotype On-Target Confirmation On-Target Confirmation Unexpected Phenotype->On-Target Confirmation Step 1 Off-Target Hypothesis Off-Target Hypothesis On-Target Confirmation->Off-Target Hypothesis Step 2 Kinase Profiling Kinase Profiling Off-Target Hypothesis->Kinase Profiling Step 3a CETSA CETSA Off-Target Hypothesis->CETSA Step 3b Chemoproteomics Chemoproteomics Off-Target Hypothesis->Chemoproteomics Step 3c Identify Off-Targets Identify Off-Targets Kinase Profiling->Identify Off-Targets CETSA->Identify Off-Targets Chemoproteomics->Identify Off-Targets Validate Off-Target Validate Off-Target Identify Off-Targets->Validate Off-Target Step 4 Mitigate Effect Mitigate Effect Validate Off-Target->Mitigate Effect Step 5

Caption: Workflow for identifying and validating this compound's off-target effects.

CETSA_Troubleshooting High_Background High Background/Noisy Data in CETSA Suboptimal Antibody Incomplete Lysis Protein Instability Low Protein Concentration Solutions Troubleshooting Steps Validate Antibody Optimize Lysis Adjust Temperature Range Increase Protein Load High_Background:c1->Solutions:s1 High_Background:c2->Solutions:s2 High_Background:c3->Solutions:s3 High_Background:c4->Solutions:s4

Caption: Troubleshooting common issues in Cellular Thermal Shift Assays (CETSA).

References

Best practices for handling and storing Letaxaban powder

Author: BenchChem Technical Support Team. Date: November 2025

Letaxaban Technical Support Center

Welcome to the technical support center for this compound, a potent and selective inhibitor of Factor Xa (FXa). This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and experimental use of this compound powder.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By selectively binding to FXa, this compound blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1][2][3][4] This mechanism makes it a subject of interest for research in thrombosis and related cardiovascular diseases.

2. How should this compound powder be stored upon receipt?

This compound powder should be stored in a tightly sealed container at -20°C for long-term stability, which can be for four years or more.[5][6] For short-term storage, it can be kept at room temperature (20°C to 25°C), with excursions permitted between 15°C and 30°C.[7] It is crucial to protect the powder from moisture and light.

3. How do I reconstitute this compound powder for experimental use?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[5][6][8][9] To prepare a stock solution, dissolve the this compound powder in your solvent of choice. For example, a 1 mg/mL stock solution in DMSO is a common starting point.[8] Ensure the powder is fully dissolved by gentle vortexing or sonication.

4. Can I store this compound in solution?

Stock solutions of this compound in anhydrous organic solvents like DMSO can be stored at -20°C for several months. When preparing aqueous solutions for assays, it is recommended to first dissolve this compound in an organic solvent and then dilute it with the aqueous buffer.[5] Aqueous solutions are generally not recommended for storage for more than one day.[5]

5. What are the key physicochemical properties of this compound?

Based on theoretical calculations and comparisons with similar Factor Xa inhibitors, the following are the estimated physicochemical properties of this compound.

PropertyValueReference
Molecular WeightVaries by specific salt formN/A
pKa (calculated)Neutral form at pH 7.4[10][11]
logP (calculated)Between 1 and 4[10][11]
SolubilitySoluble in DMSO, methanol, ethanol; sparingly soluble in aqueous buffers.[5][6][8][9]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in in-vitro assays.

  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting: this compound has low aqueous solubility.[5] When diluting a DMSO stock solution into an aqueous assay buffer, the compound may precipitate. Visually inspect the solution for any cloudiness or particulates. Consider lowering the final assay concentration or increasing the percentage of DMSO in the final solution (though be mindful of solvent effects on enzyme activity).

  • Possible Cause 2: Inaccurate Pipetting or Dilution.

    • Troubleshooting: Ensure all pipettes are properly calibrated. Perform serial dilutions carefully and use fresh pipette tips for each dilution step to avoid cross-contamination.

  • Possible Cause 3: Sub-optimal Assay Conditions.

    • Troubleshooting: The inhibitory activity of some compounds can be dependent on the substrate concentration.[12] If using a competitive inhibitor assay, high substrate concentrations can lead to an underestimation of the inhibitor's potency.[12] Consider performing the assay at a substrate concentration at or below its Km value.[12]

  • Possible Cause 4: Compound Degradation.

    • Troubleshooting: While stable as a powder, this compound in aqueous solutions can degrade over time. Prepare fresh dilutions from your frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[13]

Issue 2: High background signal or assay interference.

  • Possible Cause 1: Solvent Effects.

    • Troubleshooting: High concentrations of organic solvents like DMSO can inhibit enzyme activity or interfere with assay detection methods. Ensure the final solvent concentration is consistent across all wells, including controls, and is at a level that does not significantly impact the assay.

  • Possible Cause 2: Intrinsic Fluorescence/Absorbance of the Compound.

    • Troubleshooting: If using a fluorometric or colorimetric assay, this compound itself may absorb or emit light at the wavelengths used for detection. Run a control plate with the compound in the assay buffer without the enzyme or substrate to quantify any intrinsic signal. Subtract this background from your experimental wells.

Issue 3: Difficulty dissolving this compound powder.

  • Possible Cause 1: Inappropriate Solvent.

    • Troubleshooting: this compound is poorly soluble in water.[9] Use an appropriate organic solvent such as DMSO, methanol, or ethanol for initial reconstitution.[5][6][8][9]

  • Possible Cause 2: Insufficient Mixing.

    • Troubleshooting: After adding the solvent, ensure thorough mixing by vortexing or brief sonication in a water bath to facilitate dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Brief sonication can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

    • For preparing working solutions, dilute the stock solution in the appropriate assay buffer. It is recommended to perform serial dilutions.

Protocol 2: In-Vitro Factor Xa Inhibition Assay (Fluorometric)

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.[14][15]

  • Materials: Purified human Factor Xa, fluorogenic FXa substrate, assay buffer (e.g., Tris-HCl with NaCl and CaCl2), 96-well black microplate, this compound working solutions, fluorescence plate reader.[13][16]

  • Procedure:

    • Prepare serial dilutions of this compound working solutions in the assay buffer.

    • In a 96-well plate, add a small volume (e.g., 10 µL) of each this compound dilution to the appropriate wells. Include wells with buffer and DMSO as vehicle controls.

    • Add a solution of purified Factor Xa to each well, except for the no-enzyme control wells.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic FXa substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm).[13]

    • Determine the rate of reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI IX Factor IX XI->IX VIII Factor VIII VIIIa Factor VIIIa VIII->VIIIa XIa Factor XIa XIIa->XIa IXa Factor IXa XIa->IXa Xa Factor Xa X Factor X IXa->X Prothrombin Prothrombin (II) TF Tissue Factor VII Factor VII TF_VIIa TF-VIIa Complex TF->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X X->Xa V Factor V Va Factor Va V->Va Fibrinogen Fibrinogen (I) Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa

Caption: The Coagulation Cascade and the Mechanism of Action of this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prep_reagents prep_this compound Prepare this compound Working Solutions start->prep_this compound plate_setup Plate Setup (Add this compound & Controls) prep_reagents->plate_setup prep_this compound->plate_setup add_enzyme Add Factor Xa Enzyme plate_setup->add_enzyme pre_incubation Pre-incubation (Inhibitor-Enzyme Binding) add_enzyme->pre_incubation add_substrate Add Substrate (Initiate Reaction) pre_incubation->add_substrate read_plate Kinetic Reading (Fluorescence Measurement) add_substrate->read_plate data_analysis Data Analysis (Calculate Reaction Rates) read_plate->data_analysis ic50_calc IC50 Determination (Dose-Response Curve) data_analysis->ic50_calc end End ic50_calc->end

Caption: General Experimental Workflow for an In-Vitro Factor Xa Inhibition Assay.

References

Impact of serum proteins on Letaxaban activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the direct Factor Xa inhibitor, Letaxaban, in vitro. The content addresses common issues related to the impact of serum proteins on its anticoagulant activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, this compound blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1][2][3] It can inhibit both free FXa and FXa bound in the prothrombinase complex.

Q2: Is there data available on the specific serum protein binding of this compound?

Currently, detailed public data on the specific percentage of this compound that binds to serum proteins is limited as its clinical development was discontinued.[2][3][4] However, like other direct oral anticoagulants (DOACs), it is expected to bind to plasma proteins, primarily albumin.

Q3: How does serum protein binding, particularly to albumin, generally affect the activity of Factor Xa inhibitors?

For most drugs, it is the unbound (free) fraction that is pharmacologically active. High protein binding can reduce the immediately available concentration of the drug to interact with its target. In the case of Factor Xa inhibitors, a high degree of binding to serum proteins like albumin means that a smaller fraction of the drug is free to inhibit Factor Xa.[5]

Changes in serum albumin concentration can impact the anticoagulant effect. Lower albumin levels (hypoalbuminemia) can lead to a higher free fraction of the drug, potentially increasing its anticoagulant effect and the risk of bleeding.[6][7][8]

Q4: What in vitro assays are suitable for measuring the anticoagulant activity of this compound?

Standard coagulation assays can be used to measure the in vitro anticoagulant effect of this compound. These include:

  • Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation.

  • Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways.[9]

  • Anti-Factor Xa (anti-Xa) Assay: This is a chromogenic assay that directly measures the inhibitory effect on Factor Xa and is generally considered the most accurate method for quantifying the activity of direct Factor Xa inhibitors.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Higher than expected anticoagulant activity (e.g., prolonged clotting times). Low albumin concentration in the in vitro system: If using serum or plasma with low albumin levels, the free fraction of this compound may be higher than anticipated.1. Measure the albumin concentration in your serum/plasma samples. 2. Consider supplementing with purified albumin to normalize concentrations. 3. Run control experiments with a standardized albumin concentration.
Incorrect drug concentration: Errors in serial dilutions or stock solution preparation.1. Verify the concentration of your this compound stock solution. 2. Prepare fresh dilutions and repeat the experiment.
Lower than expected anticoagulant activity (e.g., shorter clotting times). High protein concentration in the assay: An excess of binding proteins can sequester the drug, reducing its effective concentration.1. If using a non-standard protein concentration, consider adjusting it to physiological levels. 2. Perform a protein binding assay to determine the free fraction of this compound under your experimental conditions.
Drug degradation: Improper storage or handling of this compound.1. Ensure this compound is stored according to the manufacturer's instructions. 2. Use freshly prepared solutions for your experiments.
High variability in results between replicate experiments. Inconsistent serum/plasma source: Different batches of serum or plasma can have varying protein compositions.1. Use a pooled lot of serum or plasma for the entire set of experiments. 2. If using individual donor plasma, be aware that inter-individual variability in protein levels can affect results.
Assay sensitivity: The chosen assay (e.g., aPTT) may not be sensitive enough at the tested concentrations of this compound.1. Consider using a more specific and sensitive assay, such as a chromogenic anti-Xa assay.[10]

Quantitative Data

Drug Plasma Protein Binding (%) Primary Binding Protein
Apixaban~87%Albumin
Rivaroxaban~92-95%Albumin
Edoxaban~55%Albumin

Source: Adapted from various studies on DOACs.[5][7]

Experimental Protocols

Protocol 1: Determination of In Vitro Anticoagulant Activity using an Anti-Xa Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a buffer to create a range of working concentrations.

    • Use pooled normal human plasma as the sample matrix.

    • Utilize a commercial anti-Factor Xa chromogenic assay kit.

  • Assay Procedure:

    • Add a defined volume of the this compound working solution or control buffer to the plasma and incubate for a specified time at 37°C.

    • Add a known amount of Factor Xa to the plasma sample. The unbound this compound will inhibit a portion of this Factor Xa.

    • Add a chromogenic substrate for Factor Xa. The remaining active Factor Xa will cleave the substrate, releasing a colored compound.

    • Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength.

  • Data Analysis:

    • The amount of color produced is inversely proportional to the anticoagulant activity of this compound.

    • Generate a standard curve using known concentrations of a calibrator (if provided in the kit) or by plotting absorbance against the this compound concentration.

    • Determine the concentration of this compound that produces 50% inhibition (IC50) of Factor Xa activity.

Protocol 2: Assessment of Serum Protein Binding by Equilibrium Dialysis
  • Apparatus Setup:

    • Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules like this compound but retains larger proteins.

  • Procedure:

    • Place the serum or a solution of purified albumin in one chamber (the protein chamber).

    • Place a buffer solution in the other chamber (the buffer chamber).

    • Add a known concentration of this compound to the protein chamber.

    • Seal the apparatus and incubate at a constant temperature (e.g., 37°C) with gentle agitation until equilibrium is reached (typically several hours).

  • Sample Analysis:

    • After incubation, take samples from both the protein and buffer chambers.

    • Measure the concentration of this compound in each sample using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Percent Binding:

    • The concentration in the buffer chamber represents the unbound (free) drug concentration.

    • The concentration in the protein chamber represents the total drug concentration (bound + unbound).

    • Calculate the percent of protein-bound drug using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

Visualizations

Letaxaban_Mechanism_of_Action Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin FXa Factor Xa This compound This compound This compound->FXa Inhibits

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental_Workflow_AntiXa_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Plasma Pooled Human Plasma Incubation 1. Incubate Plasma + this compound Plasma->Incubation Letaxaban_Dilutions This compound Serial Dilutions Letaxaban_Dilutions->Incubation Add_FXa 2. Add Excess Factor Xa Incubation->Add_FXa Add_Substrate 3. Add Chromogenic Substrate Add_FXa->Add_Substrate Measure_Absorbance 4. Measure Absorbance Add_Substrate->Measure_Absorbance Plot_Curve Generate Standard Curve Measure_Absorbance->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Workflow for determining this compound activity using an anti-Xa assay.

Logical_Relationship_Protein_Binding cluster_plasma In Plasma Total_Drug Total this compound Bound_Drug Bound this compound (Inactive) Total_Drug->Bound_Drug Unbound_Drug Unbound this compound (Active) Total_Drug->Unbound_Drug Albumin Albumin Albumin->Bound_Drug Binds FXa_Inhibition Factor Xa Inhibition Unbound_Drug->FXa_Inhibition Leads to

Caption: Relationship between serum albumin, this compound binding, and activity.

References

Validation & Comparative

Apixaban vs. Letaxaban: A Comparative Analysis of Factor Xa Inhibition Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mechanisms of action of two direct Factor Xa inhibitors, Apixaban and the investigational drug Letaxaban (TAK-442). While both compounds target a critical juncture in the coagulation cascade, emerging preclinical data reveals a key mechanistic distinction, with this compound exhibiting a dual inhibitory function. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the molecular pathways involved.

Core Mechanism of Action: Direct Factor Xa Inhibition

Both Apixaban and this compound are classified as direct Factor Xa inhibitors. They function by binding directly to the active site of Factor Xa (FXa), a serine protease that plays a pivotal role in the blood coagulation cascade. This binding event occurs independently of antithrombin III, a key differentiator from indirect Factor Xa inhibitors like heparin and fondaparinux.[1][2] By inhibiting FXa, these molecules effectively block the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme responsible for cleaving fibrinogen to fibrin and promoting clot formation.[1][3][4]

Apixaban is a potent, selective, and reversible inhibitor of both free and clot-bound FXa, as well as prothrombinase activity.[5][6] This comprehensive inhibition of FXa at various stages of the coagulation process contributes to its effective anticoagulant properties.[6] this compound is also a selective and direct competitive inhibitor of FXa.[3]

Quantitative Comparison of Inhibitory Potency and Selectivity

The following table summarizes the key quantitative parameters that define the inhibitory profiles of Apixaban and this compound against Factor Xa and other serine proteases. This data highlights the high affinity and selectivity of both compounds for their primary target.

ParameterApixabanThis compound (TAK-442)Reference
Target Factor XaFactor Xa[3][5]
Inhibition Constant (Ki) 0.08 nM (for human FXa)Not explicitly reported as Ki[7]
IC50 for Factor Xa Not explicitly reported as IC502.2 nM[3]
IC50 for Thrombin >3,000 nM (>30,000-fold selectivity)1200 nM[3][7]
IC50 for Factor IXa >3,000 nM4500 nM[3][7]
IC50 for t-PA Not explicitly reported44000 nM[3]
IC50 for Trypsin Not explicitly reported>60000 nM[3]

Key Mechanistic Difference: this compound's Dual Action on PAR1 Signaling

A significant distinction in the mechanism of action between the two compounds lies in this compound's ability to modulate Protease-Activated Receptor 1 (PAR1) signaling.[8][9] Preclinical studies have demonstrated that this compound, in addition to its direct FXa inhibition, can inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1) in endothelial cells.[8][9] This anti-inflammatory effect is mediated through the PAR1 signaling pathway.[8]

Factor Xa, like thrombin, can activate PAR1, leading to downstream inflammatory responses.[8][9] Research indicates that this compound can inhibit FXa-induced calcium mobilization in PAR1-overexpressing cells, a key step in PAR1 signal transduction.[8] This suggests that this compound's therapeutic potential may extend beyond anticoagulation to encompass anti-inflammatory actions, which could be particularly relevant in conditions like acute coronary syndrome where both thrombosis and inflammation play a role.[8] Apixaban's mechanism is primarily centered on the direct inhibition of Factor Xa, with no significant reported effects on PAR1 signaling.

Experimental Protocols

Factor Xa Inhibition Assay (Chromogenic)

The inhibitory potency of both Apixaban and this compound against Factor Xa is typically determined using a chromogenic assay. A general protocol is outlined below:

  • Reagents and Materials:

    • Purified human Factor Xa

    • Specific chromogenic substrate for Factor Xa (e.g., S-2222)

    • Test compounds (Apixaban, this compound) at various concentrations

    • Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • The test compound is pre-incubated with purified human Factor Xa in the assay buffer for a specified period to allow for binding to reach equilibrium.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The enzymatic activity of Factor Xa cleaves the substrate, releasing a chromophore (e.g., p-nitroaniline), which results in a color change.

    • The rate of color change is monitored kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the rate of reaction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be subsequently determined using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Cellular Assay for PAR1 Signaling (Calcium Mobilization)

The effect of this compound on PAR1 signaling can be assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) in cells overexpressing PAR1.

  • Cell Line:

    • Chinese Hamster Ovary (CHO) cells stably transfected with human PAR1 (hPAR1/CHO-K1 cells).[8]

  • Reagents and Materials:

    • hPAR1/CHO-K1 cells

    • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

    • PAR1 agonists (e.g., Factor Xa, thrombin, or a PAR1-activating peptide like SFLLRN-NH2)

    • Test compound (this compound)

    • Cell culture medium and buffers

    • Fluorometric imaging plate reader (FLIPR) or similar instrument

  • Procedure:

    • hPAR1/CHO-K1 cells are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye.

    • The cells are then pre-incubated with various concentrations of this compound for a defined period.

    • A PAR1 agonist is added to the wells to stimulate the receptor.

    • The resulting change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a FLIPR.

    • The inhibitory effect of this compound on PAR1-mediated calcium mobilization is quantified by comparing the response in the presence and absence of the compound.

Signaling Pathways and Experimental Workflow Visualizations

coagulation_cascade_inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Activation Factor IX Factor IX Factor XI->Factor IX Activation Factor X Factor X Factor IX->Factor X Activation Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII Activation Factor VII->Factor X Activation Factor Xa Factor Xa Factor X->Factor Xa Activation Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) Activation Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Activation Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen Cleavage Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Apixaban Apixaban Apixaban->Factor Xa Inhibition This compound This compound This compound->Factor Xa Inhibition caption Fig. 1: Inhibition of Factor Xa in the Coagulation Cascade.

Caption: Apixaban and this compound directly inhibit Factor Xa, a key enzyme in the common pathway of coagulation.

letaxaban_par1_pathway Factor Xa Factor Xa PAR1 PAR1 Factor Xa->PAR1 Activation G-protein G-protein PAR1->G-protein Coupling Calcium Mobilization Calcium Mobilization G-protein->Calcium Mobilization Signal Transduction MCP-1 Production MCP-1 Production Calcium Mobilization->MCP-1 Production Downstream Signaling This compound This compound This compound->Factor Xa Inhibition This compound->PAR1 Indirect Inhibition of Signaling caption Fig. 2: this compound's Dual Mechanism of Action.

Caption: this compound inhibits Factor Xa and indirectly modulates PAR1 signaling, reducing inflammatory responses.

experimental_workflow cluster_fxai Factor Xa Inhibition Assay cluster_par1 PAR1 Signaling Assay Purified FXa Purified FXa Incubate with Inhibitor Incubate with Inhibitor Purified FXa->Incubate with Inhibitor Add Chromogenic Substrate Add Chromogenic Substrate Incubate with Inhibitor->Add Chromogenic Substrate Measure Absorbance Measure Absorbance Add Chromogenic Substrate->Measure Absorbance Calculate IC50/Ki Calculate IC50/Ki Measure Absorbance->Calculate IC50/Ki PAR1-expressing cells PAR1-expressing cells Load with Calcium Dye Load with Calcium Dye PAR1-expressing cells->Load with Calcium Dye Pre-incubate with this compound Pre-incubate with this compound Load with Calcium Dye->Pre-incubate with this compound Add PAR1 Agonist Add PAR1 Agonist Pre-incubate with this compound->Add PAR1 Agonist Measure Fluorescence Measure Fluorescence Add PAR1 Agonist->Measure Fluorescence Assess Inhibition Assess Inhibition Measure Fluorescence->Assess Inhibition caption Fig. 3: Experimental Workflows for Inhibitor Characterization.

Caption: Workflows for determining Factor Xa inhibition and assessing impact on PAR1 signaling.

Conclusion

References

In Vitro Head-to-Head Comparison of Letaxaban and Other Direct Oral Anticoagulants (DOACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of Letaxaban (TAK-442), a direct factor Xa (FXa) inhibitor, with other commercially available Direct Oral Anticoagulants (DOACs), including apixaban, rivaroxaban, and edoxaban. The data presented is compiled from various in vitro studies to offer a comparative overview of their biochemical potency and effects on standard coagulation assays.

Executive Summary

This compound demonstrates potent in vitro inhibition of human Factor Xa, with a Ki value comparable to other widely used DOACs. Its effect on prolonging clotting times, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), is concentration-dependent. While direct comparative studies under identical experimental conditions are limited due to this compound's discontinuation from clinical development, this guide synthesizes available data to provide a valuable resource for researchers in the field of anticoagulation.

Data Presentation: Quantitative Comparison of FXa Inhibitors

The following tables summarize the key in vitro quantitative data for this compound and other prominent DOACs. It is important to note that the data has been aggregated from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Table 1: Inhibition of Human Factor Xa

CompoundInhibition Constant (Ki) (nM)IC50 (nM)
This compound (TAK-442)1.8[1]Not Reported
ApixabanNot Reported0.87[2]
RivaroxabanNot Reported1.9[2]
EdoxabanNot Reported0.62[2]

Table 2: Effect on In Vitro Coagulation Assays

CompoundConcentration to Double Prothrombin Time (PT) (µM)Concentration to Double Activated Partial Thromboplastin Time (aPTT) (µM)Relative PT-Prolonging Potency (vs. This compound)
This compound (TAK-442)0.55[1]0.59[1]1[1]
ApixabanNot ReportedNot Reported0.46 - 1.3[1]
RivaroxabanNot ReportedNot Reported2.0 - 2.6[1]
EdoxabanNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Determination of Inhibition Constant (Ki) for Factor Xa

The inhibitory activity of the compounds against purified human Factor Xa is typically determined using a chromogenic substrate assay.

Principle: The assay measures the residual activity of Factor Xa after incubation with the inhibitor. The inhibitor competes with the chromogenic substrate for the active site of FXa.

General Protocol:

  • Purified human Factor Xa is pre-incubated with varying concentrations of the test compound (e.g., this compound) in a buffer solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.4) and temperature (e.g., 37°C).

  • Following the incubation period, a chromogenic substrate specific for Factor Xa is added to the mixture.

  • The rate of substrate hydrolysis, which results in the release of a colored product (e.g., p-nitroaniline), is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm).

  • The inhibition constant (Ki) is then calculated from the reaction rates at different inhibitor and substrate concentrations using appropriate enzyme kinetic models, such as the Michaelis-Menten equation for competitive inhibition.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Principle: Tissue factor (thromboplastin) is added to plasma, initiating the coagulation cascade, and the time to clot formation is measured.

General Protocol:

  • Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

  • The plasma is incubated with various concentrations of the test compound.

  • A commercially available PT reagent containing tissue factor and calcium chloride is added to the plasma sample.

  • The time taken for a fibrin clot to form is measured using a coagulometer, which can detect changes in optical density or mechanical movement.

  • The concentration of the compound that doubles the baseline PT is determined from the dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and phospholipids are added to plasma, followed by calcium, and the time to clot formation is measured.

General Protocol:

  • Platelet-poor plasma is incubated with varying concentrations of the test compound.

  • An aPTT reagent containing a contact activator and phospholipids is added to the plasma and incubated for a specified time.

  • Calcium chloride is then added to initiate coagulation.

  • The time to fibrin clot formation is measured using a coagulometer.

  • The concentration of the compound that doubles the baseline aPTT is determined from the dose-response curve.

Chromogenic Anti-Xa Assay

This assay specifically measures the inhibitory activity against Factor Xa in plasma.

Principle: A known amount of excess Factor Xa is added to plasma containing a direct FXa inhibitor. The residual, uninhibited FXa cleaves a chromogenic substrate, and the color intensity is inversely proportional to the concentration of the inhibitor.

General Protocol:

  • Platelet-poor plasma is incubated with the test compound.

  • A reagent containing a fixed amount of bovine or human Factor Xa is added.

  • After a brief incubation, a chromogenic substrate for Factor Xa is added.

  • The rate of color development is measured spectrophotometrically.

  • The concentration of the inhibitor is determined by comparing the result to a standard curve prepared with known concentrations of the specific drug.

Mandatory Visualization

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX Ca²⁺ IXa IXa IX->IXa X Factor X IXa->X VIIIa, Ca²⁺, PL TF Tissue Factor VII VII complex_ext TF-VIIa VIIa VIIa VII->VIIa VIIa->complex_ext complex_ext->X Xa Factor Xa Prothrombin Prothrombin Xa->Prothrombin Va, Ca²⁺, PL Thrombin Thrombin Prothrombin->Thrombin Factor IIa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Clot This compound This compound This compound->Xa Inhibition

Caption: Coagulation cascade showing the point of inhibition for Factor Xa inhibitors like this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Chromogenic Anti-Xa Assay cluster_analysis Data Analysis Plasma Platelet-Poor Plasma Incubate Incubation of Plasma with DOAC Plasma->Incubate DOAC DOAC Solution (e.g., this compound) DOAC->Incubate Add_FXa Add excess Factor Xa Incubate->Add_FXa Incubate2 Incubate Add_FXa->Incubate2 Add_Substrate Add Chromogenic Substrate Incubate2->Add_Substrate Measure Measure Absorbance (405 nm) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 / Ki Plot->Determine

Caption: Experimental workflow for a typical in vitro chromogenic anti-Xa assay.

References

Letaxaban's Binding Affinity to Factor Xa: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Letaxaban's binding affinity to its target, Factor Xa (FXa), with other direct oral anticoagulants (DOACs). The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of this compound.

Comparative Binding Affinity of Factor Xa Inhibitors

The efficacy of a direct FXa inhibitor is closely related to its binding affinity for the target enzyme. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other commercially available FXa inhibitors.

CompoundType of InhibitionTargetIC50 (nM)Ki (nM)
This compound (TAK-442) Direct, CompetitiveFactor Xa2.2-
Apixaban Direct, SelectiveFactor Xa-0.08
Rivaroxaban Direct, CompetitiveFactor Xa>20 (µM) for other serine proteases0.4[1][2][3][4]
Edoxaban Direct, SelectiveFactor Xa-0.56[5]

Note: IC50 and Ki values are dependent on experimental conditions and may vary between different studies.

Experimental Protocols

The determination of a compound's binding affinity to Factor Xa can be performed using various experimental techniques. A common and reliable method is the chromogenic assay.

Chromogenic Anti-Factor Xa Assay Protocol

This protocol is adapted from commercially available Factor Xa inhibitor screening kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified human Factor Xa.

Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product upon cleavage by Factor Xa, is used to quantify this activity. The amount of color produced is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Purified Human Factor Xa

  • Chromogenic Factor Xa Substrate

  • Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

  • Test Inhibitor (this compound) and Reference Inhibitors (e.g., Apixaban, Rivaroxaban)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitors in assay buffer to achieve a range of final concentrations in the assay.

    • Dilute the purified Human Factor Xa to a working concentration in assay buffer. The optimal concentration should be determined empirically to give a robust signal.

    • Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • Add a defined volume of assay buffer to all wells of a 96-well microplate.

    • Add a small volume of the diluted test inhibitor or reference inhibitor to the appropriate wells. For control wells, add the same volume of vehicle (e.g., DMSO).

    • Add the diluted Factor Xa solution to all wells except for the blank wells (which should only contain assay buffer and substrate).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to Factor Xa.

    • Initiate the reaction by adding the chromogenic substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm in a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Subtract the background rate from the blank wells.

    • Plot the percentage of Factor Xa inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental process for its validation, the following diagrams are provided.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa VIIa->X VII VII VII->VIIa Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilutions Serial Dilutions Prepare Reagents->Serial Dilutions Incubate Inhibitor + FXa Incubate Inhibitor + FXa Serial Dilutions->Incubate Inhibitor + FXa Add Substrate Add Substrate Incubate Inhibitor + FXa->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate Reaction Rates Calculate Reaction Rates Measure Absorbance->Calculate Reaction Rates Plot Dose-Response Curve Plot Dose-Response Curve Calculate Reaction Rates->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

References

The Selectivity Profile of Letaxaban: A Comparative Analysis with Other Direct Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of Letaxaban, a direct Factor Xa (FXa) inhibitor, against other serine proteases. Due to the discontinuation of this compound's clinical development, publicly available data on its comprehensive selectivity profile is limited. Therefore, this guide establishes a comparative framework using data from other well-characterized direct FXa inhibitors, namely Apixaban, Rivaroxaban, and Betrixaban. Understanding the selectivity of these molecules is paramount for assessing their therapeutic window and potential off-target effects.

Executive Summary

This compound (TAK-442) is an oral, direct inhibitor of Factor Xa, a critical serine protease in the coagulation cascade.[1] The efficacy and safety of such anticoagulants are intrinsically linked to their high selectivity for FXa over other structurally similar serine proteases. Off-target inhibition can lead to a range of adverse effects, including bleeding complications and other systemic toxicities. This guide explores the expected selectivity profile of this compound by comparing it with established FXa inhibitors, details the experimental protocols for assessing such selectivity, and provides visual representations of the key biological pathways and experimental workflows.

Comparative Selectivity of Direct Factor Xa Inhibitors

The primary measure of an inhibitor's selectivity is the ratio of its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for the target enzyme versus other enzymes. A higher ratio signifies greater selectivity. The following table summarizes the available data for leading FXa inhibitors against FXa and thrombin, another key serine protease in the coagulation cascade.

CompoundTargetKi (nM)Thrombin Inhibition (Ki or IC50 in nM)Selectivity (Fold difference vs. Thrombin)
This compound Factor XaData not publicly availableData not publicly availableData not publicly available
Apixaban Factor Xa0.08[2]>2,400>30,000[2]
Rivaroxaban Factor Xa0.7>10,000>14,000
Betrixaban Factor XaData not publicly availableData not publicly availableData not publicly available

Note: Direct comparative Ki values for all compounds against a full panel of serine proteases are not consistently available in the public domain. The selectivity fold is a key indicator of the inhibitor's specificity.

A broader measure of anticoagulant effect can be observed through thrombin generation assays. The IC50 values for the inhibition of thrombin generation provide a functional assessment of the inhibitors' potency in a more physiological context.

CompoundIC50 for Thrombin Generation Inhibition (ng/mL)
Apixaban 50
Edoxaban 58
Betrixaban 60
Rivaroxaban 100

Data from in vitro studies comparing the anticoagulant profiles of various Factor Xa inhibitors.

Experimental Protocols

The determination of an inhibitor's selectivity profile involves a series of in vitro enzymatic assays. Below is a detailed methodology for assessing the cross-reactivity of a compound like this compound against a panel of serine proteases.

Protocol: Determination of Inhibitory Activity (IC50 and Ki) against a Serine Protease Panel

1. Materials and Reagents:

  • Purified recombinant human serine proteases (e.g., Factor Xa, thrombin, trypsin, plasmin, activated protein C)
  • Specific chromogenic or fluorogenic substrates for each protease
  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)
  • 96-well microplates
  • Microplate reader capable of measuring absorbance or fluorescence

2. Experimental Procedure:

  • Enzyme and Substrate Optimization: For each protease, determine the optimal concentration of enzyme and substrate to yield a linear reaction rate over a defined period.
  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
  • Assay Protocol:
  • Add a fixed volume of the appropriate serine protease to each well of a 96-well plate.
  • Add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor.
  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding equilibrium.
  • Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.
  • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration.
  • Normalize the data by expressing the remaining enzyme activity as a percentage of the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
  • If the inhibition is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.

Visualizing Key Processes

To better understand the context of this compound's mechanism and the experimental approach to its characterization, the following diagrams are provided.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X TF_VIIa Tissue Factor + VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa Inhibits Experimental_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Inhibition Assay cluster_Analysis Data Analysis Reagents Prepare Reagents (Enzymes, Substrates, Inhibitor) Serial_Dilution Serial Dilution of this compound Reagents->Serial_Dilution Pre_incubation Pre-incubate Enzyme and Inhibitor Serial_Dilution->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Data_Acquisition Measure Activity (Absorbance/Fluorescence) Reaction_Initiation->Data_Acquisition Calculate_Rates Calculate Reaction Rates Data_Acquisition->Calculate_Rates Dose_Response Generate Dose-Response Curve Calculate_Rates->Dose_Response Determine_IC50_Ki Determine IC50 and Ki Dose_Response->Determine_IC50_Ki

References

A Comparative Guide: Letaxaban's Anticoagulant Profile vs. Warfarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticoagulant effects of Letaxaban, a direct Factor Xa inhibitor, and warfarin, a long-standing vitamin K antagonist. Due to the discontinued development of this compound, direct head-to-head clinical trial data is unavailable. Therefore, this guide leverages data from other direct Factor Xa inhibitors as a surrogate to provide a comparative benchmark against warfarin, a standard of care in anticoagulation therapy.

Mechanism of Action

This compound: As a direct Factor Xa inhibitor, this compound binds directly to and inhibits Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1] this compound has also been shown to possess anti-inflammatory properties by intervening in the PAR1 signaling pathway.[1]

Warfarin: Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[2] This enzyme is essential for the recycling of vitamin K, a necessary cofactor for the synthesis of active coagulation factors II, VII, IX, and X in the liver.[2] By depleting functional vitamin K, warfarin reduces the production of these key clotting factors.

Preclinical and Clinical Efficacy: A Comparative Overview

While specific quantitative data for this compound remains largely unpublished, the following table summarizes typical comparative data between direct Factor Xa inhibitors (represented by compounds like rivaroxaban and apixaban) and warfarin, based on extensive preclinical and clinical research.

ParameterDirect Factor Xa Inhibitors (this compound Class)Warfarin
Onset of Action Rapid (within hours)Slow (days)[2]
Dosing Fixed daily doseVariable, requires frequent monitoring and adjustment
Monitoring Generally not requiredRoutine INR monitoring is essential[2][3]
Food Interactions MinimalSignificant interactions with vitamin K-rich foods
Drug Interactions Fewer than warfarinNumerous drug-drug interactions
Half-life ShorterLonger
Reversibility Specific reversal agents available (e.g., Andexanet alfa)Reversal achievable with vitamin K and prothrombin complex concentrates
Efficacy (Stroke Prevention in AF) Non-inferior or superior to warfarinEstablished efficacy
Major Bleeding Risk Similar or lower risk of intracranial hemorrhage compared to warfarinHigher risk of intracranial hemorrhage

Experimental Protocols

Detailed methodologies for key experiments cited in the development of Factor Xa inhibitors and warfarin are outlined below.

In Vitro Anticoagulant Activity Assays

Objective: To determine the in vitro anticoagulant potency of the test compound.

Methodology:

  • Prothrombin Time (PT):

    • Human plasma is incubated with the test compound at various concentrations.

    • Thromboplastin reagent is added to initiate the extrinsic and common pathways of coagulation.

    • The time to clot formation is measured.[4]

    • Results are often expressed as the concentration required to double the baseline clotting time.

  • Activated Partial Thromboplastin Time (aPTT):

    • Human plasma is incubated with the test compound at various concentrations.

    • An activator (e.g., silica) and cephalin are added to initiate the intrinsic and common pathways.[5][6][7]

    • Calcium chloride is then added to start the clotting cascade.

    • The time to clot formation is measured.[4]

In Vivo Models of Thrombosis

Objective: To evaluate the antithrombotic efficacy of the test compound in a living organism.

Methodology:

  • Venous Thrombosis Models (e.g., Inferior Vena Cava Stasis Model in Rats):

    • Anesthetized rats undergo a laparotomy to expose the inferior vena cava (IVC).

    • The IVC is ligated to induce stasis, a key factor in venous thrombosis.[8][9]

    • The test compound or vehicle is administered prior to ligation.

    • After a set period, the resulting thrombus is excised and weighed.[8]

  • Arterial Thrombosis Models (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis in Mice):

    • The carotid artery of an anesthetized mouse is exposed.

    • A filter paper saturated with ferric chloride is applied to the artery to induce endothelial injury and subsequent thrombosis.[8]

    • The test compound or vehicle is administered prior to injury.

    • Blood flow is monitored to determine the time to vessel occlusion.[8]

Clinical Trial Design for Stroke Prevention in Atrial Fibrillation

Objective: To assess the efficacy and safety of a novel oral anticoagulant compared to warfarin in patients with non-valvular atrial fibrillation (AF).

Methodology (based on landmark trials like ARISTOTLE and ROCKET-AF): [10][11]

  • Study Design: Double-blind, double-dummy, randomized, active-controlled trial.[10][11]

  • Patient Population: Patients with documented non-valvular AF and at least one additional risk factor for stroke.[11][12]

  • Intervention:

    • Experimental arm: Fixed dose of the novel oral anticoagulant (e.g., a Factor Xa inhibitor).

    • Control arm: Dose-adjusted warfarin to maintain a target International Normalized Ratio (INR) of 2.0-3.0.[3][13][14]

  • Primary Efficacy Endpoint: Composite of ischemic or hemorrhagic stroke and systemic embolism.[10]

  • Primary Safety Endpoint: Major bleeding events.[10]

  • Duration: Event-driven, typically continuing until a prespecified number of primary events have occurred.

Visualizing the Mechanisms and Workflows

Diagram 1: Signaling Pathway of this compound (Direct Factor Xa Inhibitor)

Letaxaban_Pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot cleaves Fibrinogen Fibrinogen Fibrinogen Factor Xa Factor Xa This compound This compound This compound->Factor Xa Inhibits

Caption: this compound directly inhibits Factor Xa, preventing thrombin generation.

Diagram 2: Signaling Pathway of Warfarin (Vitamin K Antagonist)

Warfarin_Pathway Vitamin K (oxidized) Vitamin K (oxidized) Vitamin K (reduced) Vitamin K (reduced) Vitamin K (oxidized)->Vitamin K (reduced) VKORC1 Active Clotting Factors Active Clotting Factors Vitamin K (reduced)->Active Clotting Factors activates Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Inactive Clotting Factors\n(II, VII, IX, X)->Active Clotting Factors Coagulation Cascade Coagulation Cascade Active Clotting Factors->Coagulation Cascade VKORC1 VKORC1 Warfarin Warfarin Warfarin->VKORC1 Inhibits Thrombosis Thrombosis Coagulation Cascade->Thrombosis

Caption: Warfarin inhibits VKORC1, reducing active clotting factor synthesis.

Diagram 3: Experimental Workflow for In Vivo Thrombosis Model

Experimental_Workflow cluster_preparation Preparation cluster_induction Thrombosis Induction cluster_analysis Analysis Animal Anesthesia Animal Anesthesia Surgical Exposure Surgical Exposure Animal Anesthesia->Surgical Exposure Drug Administration Drug Administration Surgical Exposure->Drug Administration Vessel Injury Vessel Injury Drug Administration->Vessel Injury Blood Flow Monitoring Blood Flow Monitoring Vessel Injury->Blood Flow Monitoring Thrombus Excision Thrombus Excision Blood Flow Monitoring->Thrombus Excision Data Analysis Data Analysis Thrombus Excision->Data Analysis

Caption: A typical workflow for evaluating anticoagulants in animal models.

References

In Vitro Showdown: A Comparative Analysis of Letaxaban and Edoxaban

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed in vitro comparison of two direct Factor Xa (FXa) inhibitors: Letaxaban (TAK-442) and Edoxaban. This document synthesizes key experimental data on their biochemical potency, anticoagulant activity, and selectivity, offering a foundational resource for preclinical assessment and further research.

Both this compound and Edoxaban are small molecule inhibitors that directly target the active site of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting FXa, these compounds effectively block the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development. While Edoxaban has seen successful clinical application, this compound's development was discontinued. Understanding their comparative in vitro profiles remains valuable for the broader field of anticoagulant research.

Biochemical Potency and Selectivity

The cornerstone of a direct FXa inhibitor's efficacy lies in its high affinity and specificity for its target. The following table summarizes the key in vitro biochemical parameters for this compound and Edoxaban, quantifying their inhibitory potency against Factor Xa and their selectivity over other related serine proteases.

ParameterThis compound (TAK-442)EdoxabanReference
FXa Inhibition Constant (Ki) 1.8 nM0.561 nM (free FXa) 2.98 nM (prothrombinase-bound FXa)[1][2]
FXa Inhibition (IC50) 2.2 nM2.3 nM (free FXa) 8.2 nM (clot-bound FXa)[3][4]
Selectivity for FXa over Thrombin >440-fold>10,000-fold[1][2]
Selectivity for FXa over Trypsin >60,000 nM (IC50)>10,000-fold[2][3]
Selectivity for FXa over Factor IXa 4,500 nM (IC50)>10,000-fold[3][5]
Selectivity for FXa over t-PA 44,000 nM (IC50)Not Specified[3]

Anticoagulant Activity in Human Plasma

The in vitro anticoagulant effects of this compound and Edoxaban are typically assessed through standard clotting assays: the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT). These assays measure the time to clot formation upon activation of the extrinsic/common and intrinsic/common pathways, respectively. The data below reflects the concentrations required to double the baseline clotting time in human plasma.

AssayThis compound (TAK-442)EdoxabanReference
Prothrombin Time (PT) Doubling Concentration 0.55 µM0.256 µM[1][6]
Activated Partial Thromboplastin Time (aPTT) Doubling Concentration 0.59 µM0.508 µM[1][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the coagulation cascade targeted by this compound and Edoxaban, and a typical experimental workflow for their in vitro characterization.

Coagulation Cascade Intrinsic Intrinsic Pathway XII Factor XII Extrinsic Extrinsic Pathway TF Tissue Factor Common Common Pathway Xa Factor Xa XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X + VIIIa VIIIa Factor VIIIa VII Factor VII TF->VII VII->X X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin + Va V Factor V Va Factor Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->VIIIa Activates Thrombin->V Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitors This compound & Edoxaban Inhibitors->Xa

Figure 1: Simplified diagram of the coagulation cascade highlighting the central role of Factor Xa and its inhibition by this compound and Edoxaban.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Plasma Human Platelet-Poor Plasma Collection FXa_Assay Factor Xa Inhibition Assay (Chromogenic Substrate) Plasma->FXa_Assay PT_Assay Prothrombin Time (PT) Assay Plasma->PT_Assay aPTT_Assay Activated Partial Thromboplastin Time (aPTT) Assay Plasma->aPTT_Assay Inhibitor Prepare Serial Dilutions of this compound & Edoxaban Inhibitor->FXa_Assay Inhibitor->PT_Assay Inhibitor->aPTT_Assay Ki_IC50 Determine Ki and IC50 (Enzyme Kinetics) FXa_Assay->Ki_IC50 Clot_Time Measure Clotting Time (Seconds) PT_Assay->Clot_Time aPTT_Assay->Clot_Time Doubling_Conc Calculate Doubling Concentration Clot_Time->Doubling_Conc

Figure 2: General experimental workflow for the in vitro comparison of Factor Xa inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro assays used to characterize FXa inhibitors.

Factor Xa Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibition of purified human Factor Xa by the test compound.

  • Reagents and Materials:

    • Purified human Factor Xa

    • Chromogenic FXa substrate (e.g., S-2222)

    • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

    • Test compounds (this compound, Edoxaban) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • A solution of purified human Factor Xa is prepared in the Tris-HCl buffer.

    • Serial dilutions of the test compounds are prepared.

    • In a 96-well plate, the Factor Xa solution is incubated with varying concentrations of the test compound (or vehicle control) for a specified period at 37°C.

    • The reaction is initiated by the addition of the chromogenic FXa substrate.

    • The rate of substrate cleavage, which results in a color change, is monitored kinetically by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

    • The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are calculated from the reaction rates at different inhibitor concentrations.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.

  • Reagents and Materials:

    • Pooled normal human platelet-poor plasma (citrated)

    • Thromboplastin reagent (containing tissue factor and phospholipids)

    • Calcium chloride (CaCl2) solution

    • Test compounds (this compound, Edoxaban)

    • Coagulometer

  • Procedure:

    • Pooled normal human plasma is spiked with various concentrations of the test compound or vehicle control and incubated at 37°C.

    • The thromboplastin reagent is added to the plasma sample and incubated for a defined period.

    • Clotting is initiated by the addition of CaCl2.

    • The time taken for clot formation is measured in seconds using a coagulometer.

    • The concentration of the inhibitor that doubles the baseline clotting time is determined.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

  • Reagents and Materials:

    • Pooled normal human platelet-poor plasma (citrated)

    • aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

    • Calcium chloride (CaCl2) solution

    • Test compounds (this compound, Edoxaban)

    • Coagulometer

  • Procedure:

    • Pooled normal human plasma is spiked with various concentrations of the test compound or vehicle control.

    • The plasma sample is incubated with the aPTT reagent at 37°C for a specified time to allow for the activation of contact factors.

    • Clotting is initiated by the addition of CaCl2.

    • The time to clot formation is recorded in seconds using a coagulometer.

    • The concentration of the inhibitor required to double the baseline clotting time is calculated.

Concluding Remarks

The in vitro data presented in this guide demonstrates that both this compound and Edoxaban are potent and selective inhibitors of Factor Xa. Edoxaban exhibits a slightly higher potency for free FXa in terms of its Ki value. In plasma-based clotting assays, Edoxaban generally demonstrates a stronger anticoagulant effect at lower concentrations compared to this compound, as evidenced by the lower concentrations required to double both PT and aPTT. The high selectivity of both compounds for Factor Xa over other serine proteases, particularly thrombin, is a key characteristic of this class of anticoagulants, minimizing off-target effects. This comparative guide serves as a valuable resource for researchers in the field, providing a side-by-side in vitro profile of these two Factor Xa inhibitors based on available experimental data.

References

A Comparative Guide: Letaxaban vs. Low Molecular Weight Heparin in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Letaxaban (TAK-442), a direct Factor Xa inhibitor, and low molecular weight heparin (LMWH) in animal models of thrombosis. Due to the discontinuation of this compound's clinical development, direct comparative preclinical studies against LMWH are scarce. This guide therefore presents available data for this compound and juxtaposes it with representative data for LMWH from similar, well-established animal models to offer a comprehensive overview for research and development purposes.

Mechanism of Action: A Tale of Two Anticoagulants

This compound and Low Molecular Weight Heparin (LMWH) both exert their anticoagulant effects by targeting Factor Xa (FXa), a critical enzyme in the coagulation cascade. However, their mechanisms of inhibition are distinct.

This compound is a direct FXa inhibitor, meaning it binds directly to the active site of the FXa enzyme, thereby blocking its activity and preventing the conversion of prothrombin to thrombin. This action is independent of other plasma proteins.

Low Molecular Weight Heparin (LMWH) , on the other hand, is an indirect FXa inhibitor. It works by binding to and potentiating the activity of antithrombin (AT), a natural anticoagulant protein in the blood. The LMWH-AT complex then inactivates FXa at a much faster rate than AT alone.

Anticoagulant Mechanisms cluster_LMWH LMWH (Indirect FXa Inhibition) This compound This compound FXa_L Factor Xa This compound->FXa_L Directly Binds and Inhibits Prothrombin Prothrombin LMWH LMWH AT Antithrombin LMWH->AT Binds and Activates FXa_H Factor Xa AT->FXa_H Inhibits Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin

Comparative mechanisms of action for this compound and LMWH.

Efficacy in Venous Thrombosis Animal Models

Venous thrombosis models in animals are crucial for evaluating the antithrombotic potential of new drug candidates. A commonly used model is the rabbit jugular vein thrombosis model, where thrombus formation is induced by a combination of stasis and vessel injury.

Quantitative Data Summary: Venous Thrombosis
CompoundAnimal ModelDosing RegimenThrombus Weight Reduction (%)Reference
This compound (TAK-442) Rabbit Venous Thrombosis50 µg/kg IV bolus + infusion50%[1]
100 µg/kg IV bolus + infusion81%[1]
LMWH (Dalteparin) Rabbit Venous Thrombosis50 anti-Xa IU/kg IVSignificant reduction[2]
LMWH (Enoxaparin) Rabbit Vena Cava ThrombosisDose-dependent reductionDose-dependent[3]

Note: Direct statistical comparison is not possible due to variations in experimental design across different studies.

Efficacy in Arterial/Arteriovenous Shunt Thrombosis Animal Models

Arterial thrombosis models, often involving an arteriovenous shunt, are employed to assess the efficacy of anticoagulants in a high-shear stress environment, which is more representative of arterial clots.

Quantitative Data Summary: Arteriovenous Shunt Thrombosis
CompoundAnimal ModelDosing RegimenThrombus Weight Reduction (%)Reference
This compound (TAK-442) Rabbit Arteriovenous Shunt37.5 µg/kg total dose~40%[4][5]
(Tissue Factor-Stimulated)75 µg/kg total dose~60%[4][5]
LMWH (Nadroparin & Enoxaparin) Rabbit Arterial ThrombosisVarious dosesSuperior to saline control[6]

Note: The this compound study utilized a tissue factor-stimulated model, which may enhance thrombogenicity compared to other models.

Bleeding Risk Assessment in Animal Models

A critical aspect of anticoagulant development is the assessment of bleeding risk. The rat tail transection model is a standard method to evaluate the effect of a compound on bleeding time.

Quantitative Data Summary: Bleeding Time
CompoundAnimal ModelDosing RegimenEffect on Bleeding TimeReference
This compound (TAK-442) Not specified in detail, but mentioned in rabbit study500 µg/kgNo significant effect[1]
LMWH Rat Tail TransectionVarious dosesDose-dependent increase[7]

Experimental Protocols

Rabbit Venous Thrombosis Model (this compound)
  • Animal Species: Rabbit.

  • Thrombosis Induction: A model of venous thrombosis was utilized. While the specific details of induction for the this compound study are not fully elaborated in the abstract, a common method involves a combination of endothelial injury and blood flow stasis in a jugular vein.[1]

  • Drug Administration: this compound was administered as an intravenous (IV) bolus followed by a 1-hour infusion.[1]

  • Efficacy Endpoint: The primary outcome was the reduction in thrombus weight compared to a control group.[1]

G A Anesthetize Rabbit B Expose Jugular Vein A->B C Induce Endothelial Injury and Stasis B->C D Administer this compound or Vehicle (IV) C->D E Allow Thrombus Formation D->E F Excise and Weigh Thrombus E->F G Compare Thrombus Weight F->G

Workflow for a typical rabbit venous thrombosis model.

Rabbit Arteriovenous Shunt Thrombosis Model (this compound)
  • Animal Species: Rabbit.

  • Model Setup: An arteriovenous shunt is created, typically between the carotid artery and the jugular vein, with a thrombogenic surface (e.g., a silk thread) placed within the shunt. In the study with this compound, the silk thread was soaked with recombinant human tissue factor to stimulate thrombosis.[4][5]

  • Drug Administration: this compound was administered intravenously.[4][5]

  • Efficacy Endpoint: The weight of the thrombus formed on the thrombogenic surface was measured.[4][5]

Rat Tail Transection Bleeding Model (LMWH)
  • Animal Species: Rat.

  • Procedure: After administration of the test compound (LMWH or vehicle), the distal portion of the rat's tail is transected.[7]

  • Bleeding Measurement: The duration of bleeding is monitored until cessation. The tail is often immersed in saline at a constant temperature to standardize the conditions.[8]

  • Safety Endpoint: The primary outcome is the bleeding time, which is compared between the treated and control groups.[7]

G A Administer LMWH or Vehicle to Rat B Anesthetize Rat A->B C Transect Distal Tail B->C D Immerse Tail in Saline C->D E Measure Time to Bleeding Cessation D->E F Compare Bleeding Times E->F

Workflow for the rat tail transection bleeding model.

Conclusion

The available preclinical data suggests that this compound is an effective antithrombotic agent in both venous and arterial thrombosis models in rabbits. Notably, at a dose that produced significant antithrombotic effects, this compound did not prolong bleeding time in one reported study, suggesting a potentially favorable safety profile.[1]

Low molecular weight heparins are also well-established as effective antithrombotic agents in a variety of animal models. However, they are known to cause a dose-dependent increase in bleeding time.

References

A Structural and Quantitative Comparison of Letaxaban and Other Xabans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural features and in vitro efficacy of Letaxaban, a discontinued direct Factor Xa inhibitor, with other clinically approved xabans: Apixaban, Rivaroxaban, Edoxaban, and Betrixaban. The information is intended to support research and drug development efforts in the field of anticoagulation.

Introduction to Xabans

Xabans are a class of direct oral anticoagulants (DOACs) that specifically and reversibly inhibit Factor Xa, a critical enzyme in the coagulation cascade.[1] By blocking Factor Xa, these agents prevent the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.[2][3] This targeted mechanism of action offers a more predictable anticoagulant response compared to traditional anticoagulants like warfarin.[4]

Chemical Structures

The chemical structures of this compound and other prominent xabans reveal both common scaffolds and unique side chains that influence their pharmacological properties.

  • This compound: Information on the specific chemical structure of this compound is less publicly available due to its discontinued development. However, it is known to be a small-molecule, orally active, and selective direct FXa inhibitor.[5][6]

  • Apixaban: Features a pyrazolo[3,4-c]pyridine core with a methoxyphenyl group and a piperidinone-containing phenyl group.[7]

  • Rivaroxaban: Contains a central oxazolidinone ring with a chlorothiophene carboxamide moiety.[8]

  • Edoxaban: Characterized by a thiazolopyridine core structure.[9]

  • Betrixaban: Possesses a central benzamide scaffold with a chloropyridine and a dimethylformamidine-substituted phenyl group.[10]

Comparative Analysis of In Vitro Efficacy

The in vitro potency of xabans is typically quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) against Factor Xa. Lower values indicate higher potency.

DrugKi (nM) for human Factor XaIC50 (nM) for human Factor XaReference(s)
This compound Data not readily availableData not readily available
Apixaban 0.080.7 (cell-free)[11][12][13]
Rivaroxaban 0.40.7 (cell-free), 21 (endogenous)[7][8][14][15]
Edoxaban 0.5612.3 (free FXa), 8.2 (clot-bound FXa)[9][16][17][18]
Betrixaban 0.1171.5[10]

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of xabans determine their dosing frequency and potential for drug-drug interactions.

DrugBioavailability (%)Half-life (hours)Protein Binding (%)MetabolismReference(s)
This compound Data not readily availableData not readily availableData not readily availableData not readily available
Apixaban ~501287Primarily CYP3A4/5[19][20]
Rivaroxaban 80-100 (with food)5-9 (young), 11-13 (elderly)92-95CYP3A4, CYP2J2, and CYP-independent mechanisms[7][19]
Edoxaban ~6210-1455Minimal, primarily hydrolysis[9]
Betrixaban ~3419-27~60Minimal hepatic metabolism[21]

Experimental Protocols

Determination of Factor Xa Inhibition (Ki and IC50)

A common method for determining the in vitro potency of Factor Xa inhibitors is a chromogenic assay.[22]

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of purified human Factor Xa on a specific chromogenic substrate. The rate of color development is inversely proportional to the inhibitor's potency.

General Protocol Outline:

  • Reagents and Materials:

    • Purified human Factor Xa

    • Chromogenic substrate for Factor Xa (e.g., S-2222)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

    • Test compounds (xabans) at various concentrations

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • A solution of purified human Factor Xa is pre-incubated with varying concentrations of the test compound (xaban) in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The change in absorbance over time is measured using a microplate reader at a specific wavelength (e.g., 405 nm).

  • Data Analysis:

    • The initial velocity of the reaction is calculated for each inhibitor concentration.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.[8]

Visualizations

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X + VIIIa VII VII VIIa VIIa VII->VIIa TF_VIIa Tissue Factor-VIIa Complex VIIa->TF_VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Xabans Xabans Xabans->Xa Inhibition

Caption: The coagulation cascade highlighting the central role of Factor Xa and the inhibitory action of xabans.

Xaban_Comparison_Workflow cluster_Data_Collection Data Collection cluster_Analysis Comparative Analysis cluster_Output Guide Generation Literature_Search Literature Search (PubMed, Google Scholar) Preclinical_Data Preclinical Data (Ki, IC50, PK) Literature_Search->Preclinical_Data Structural_Info Chemical Structures Literature_Search->Structural_Info Quantitative_Comparison Quantitative Data Tabulation Preclinical_Data->Quantitative_Comparison Structure_Comparison Structural Feature Comparison Structural_Info->Structure_Comparison Report Comparison Guide Structure_Comparison->Report Tables Tables Quantitative_Comparison->Tables Tables->Report Diagrams Diagrams Diagrams->Report

References

Safety Operating Guide

Proper Disposal of Letaxaban: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Letaxaban is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, this guide provides a comprehensive framework based on general best practices for the disposal of research-grade pharmaceutical waste and information on similar direct factor Xa inhibitors. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

This compound is an orally active and selective direct factor Xa inhibitor intended for research use only.[1] As with many pharmaceutical compounds, it is crucial to handle and dispose of this compound in a manner that complies with all applicable local, state, and federal regulations. Research laboratories generate a variety of waste streams, and the proper segregation and disposal of chemical and pharmaceutical waste are paramount to maintaining a safe and compliant work environment.[1]

Hazard and Disposal Information of Similar Compounds

To provide context for the handling and disposal of this compound, the following table summarizes key information for Rivaroxaban and Apixaban, which are also direct factor Xa inhibitors. It is important to note that this information should be used for guidance only and does not replace the need for a specific Safety Data Sheet (SDS) for this compound.

PropertyRivaroxabanApixaban
Primary Hazard Harmful if swallowed. Toxic to aquatic life with long lasting effects.[2][3]Causes damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat.Safety glasses, gloves, lab coat.[3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[2]Must not be disposed of together with household garbage. Do not allow product to reach sewage system.[4]
Environmental Precautions Avoid release to the environment.[2]Do not allow product to reach ground water, water course or sewage system.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is based on general guidelines for pharmaceutical waste management.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

2. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and other solid materials that have come into contact with the compound should be placed in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound and be sealable.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

3. Labeling: All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The name of the chemical: "this compound"

  • The primary hazard(s) (e.g., "Toxic," "Harmful if Swallowed")

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

4. Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

5. Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[4] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a research laboratory.

Letaxaban_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, syringes) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup & Disposal storage->ehs_contact end Disposal Complete ehs_contact->end

This compound Disposal Workflow

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem. Always consult your institution's specific guidelines and your EHS office for any additional requirements.

References

Essential Safety and Operational Guidance for Handling Letaxaban

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Letaxaban is an orally active and selective direct Factor Xa (FXa) inhibitor intended for research use.[1] This document provides guidance on personal protective equipment (PPE) and handling procedures based on available safety data for analogous compounds. All laboratory personnel must be thoroughly trained in the procedures outlined below before handling this compound.

Personal Protective Equipment (PPE)

The primary routes of exposure to this compound in a laboratory setting are inhalation of aerosolized particles and skin contact. Adherence to the following PPE protocols is mandatory to ensure personnel safety.

Table 1: Required PPE for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (EN ISO 374 compliant)Prevents skin contact with the compound.
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes or airborne particles.
Respiratory Protection Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or when handling large quantities.Minimizes the risk of inhaling aerosolized powder.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Source: Compiled from safety data sheets of similar FXa inhibitors.

Handling and Storage Procedures

This compound is a potent pharmacological agent and should be handled with care in a controlled environment.

  • Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.

Emergency Procedures

Immediate and appropriate response to exposure or spills is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Source: Compiled from safety data sheets of similar FXa inhibitors.

Spill Management:

  • Evacuate: Clear the area of all personnel not involved in the cleanup.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully collect the spilled material and place it in a sealed container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable detergent and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through a licensed waste disposal contractor. Do not allow the product to enter drains or waterways.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a research setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare work area in fume hood A->B C Weigh this compound B->C D Perform experiment C->D E Decontaminate work area D->E F Segregate waste E->F G Dispose of waste in labeled container F->G H Doff PPE G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Letaxaban
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Letaxaban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.